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  • Product: 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose
  • CAS: 7368-73-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Conformational Analysis of 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose in Aqueous Solution

Introduction: The Significance of Disaccharide Conformation in Biological Systems The three-dimensional structure of carbohydrates is fundamental to their function in biological systems.[1][2][3] From mediating cell-cell...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Disaccharide Conformation in Biological Systems

The three-dimensional structure of carbohydrates is fundamental to their function in biological systems.[1][2][3] From mediating cell-cell recognition to acting as receptors for pathogens, the spatial arrangement of these molecules dictates their interactions with proteins and other biomolecules.[4] Disaccharides, as the simplest oligosaccharides, serve as excellent models for understanding the principles that govern carbohydrate conformation.[5][6] The conformational landscape of a disaccharide is primarily defined by the rotational freedom around the glycosidic linkage, which connects the two monosaccharide units.[7][8][9]

This guide provides a comprehensive technical overview of the methodologies used to determine the conformational preferences of a specific disaccharide, 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose, in an aqueous solution. The choice of an aqueous environment is critical, as solvent interactions play a significant role in modulating carbohydrate conformation, particularly through the disruption of intramolecular hydrogen bonds.[1][2][10] We will explore a synergistic approach that combines high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations to provide a detailed picture of the disaccharide's structure and dynamics.[4]

For the purpose of this guide, we will define the L-threo and L-erythro hexopyranose units based on the relative stereochemistry of the hydroxyl groups. In an L-sugar, the CH2OH group is oriented "down" in a standard Haworth projection. "Erythro" implies that adjacent, non-terminal substituents are on the same side in a Fischer projection, while "threo" indicates they are on opposite sides.[11]

Theoretical Framework: Key Determinants of Disaccharide Conformation

The overall shape of 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose is governed by several factors:

  • Pyranose Ring Pucker: The six-membered pyranose rings are not planar and predominantly adopt chair conformations (e.g., ¹C₄ or ⁴C₁).[12][13][14] The relative energies of these conformations are influenced by the stereochemistry of the hydroxyl and other substituents.

  • Glycosidic Linkage Torsion Angles (Φ and Ψ): The orientation of the two monosaccharide units relative to each other is defined by the torsion angles around the glycosidic bond. For a (1→2) linkage, these are typically defined as Φ (O5'-C1'-O2-C2) and Ψ (C1'-O2-C2-C3). The accessible conformational space for these angles is often visualized using Ramachandran-type plots.

  • Exocyclic Groups: The orientation of the hydroxymethyl groups (C5-C6 bond) also contributes to the overall conformation and is influenced by factors such as the anomeric effect and solvent interactions.[15]

  • Intramolecular Hydrogen Bonding: In the gas phase or non-polar solvents, intramolecular hydrogen bonds can significantly stabilize certain conformations. However, in aqueous solution, these are often disrupted by water molecules, which form hydrogen bonds with the carbohydrate.[1][2][10]

  • Solvation: The interaction of the disaccharide with the surrounding water molecules is a critical determinant of its conformational preferences. Explicit solvent models are therefore essential for accurate computational simulations.[1][2][10]

Experimental Approach: High-Resolution NMR Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the solution conformation of carbohydrates.[16][17][18][19] By measuring various NMR parameters, we can derive information about internuclear distances and dihedral angles.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose in 0.5 mL of D₂O (99.96%).

    • Lyophilize the sample twice from D₂O to minimize the residual HDO signal.

    • Filter the final solution into a high-quality NMR tube.

  • NMR Instrumentation:

    • A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal signal dispersion and sensitivity.

  • 1D and 2D NMR Experiments:

    • 1D ¹H NMR: To obtain an initial overview of the proton signals.

    • 2D ¹H-¹H COSY (Correlation Spectroscopy): To identify scalar-coupled protons within each monosaccharide ring.

    • 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): To assign all protons within a spin system, starting from the anomeric proton.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

    • 2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance-restraint information, particularly across the glycosidic linkage.[20][21] A mixing time of 200-400 ms is typically used.

    • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which can confirm the glycosidic linkage position.

Data Analysis and Interpretation
  • Chemical Shift Analysis: The chemical shifts of anomeric protons and carbons can provide initial clues about the conformation.[16]

  • J-Coupling Constants (³JHH): The magnitude of three-bond proton-proton coupling constants (³JHH) is related to the dihedral angle between the protons via the Karplus equation. This is particularly useful for determining the ring pucker.

  • Nuclear Overhauser Effects (NOEs): The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons. Inter-residue NOEs are the primary source of experimental information about the glycosidic linkage conformation.[4][22][23]

NMR_Workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_output Structural Information Sample_Prep Sample Preparation in D2O NMR_Exp 1D & 2D NMR Experiments (COSY, TOCSY, HSQC, NOESY, HMBC) Sample_Prep->NMR_Exp Assignment Spectral Assignment NMR_Exp->Assignment J_Coupling ³JHH Coupling Constant Analysis Assignment->J_Coupling NOE_Analysis NOE Cross-Peak Integration Assignment->NOE_Analysis Ring_Pucker Ring Conformation J_Coupling->Ring_Pucker Glycosidic_Linkage Glycosidic Linkage Conformation NOE_Analysis->Glycosidic_Linkage

Computational Approach: Molecular Dynamics Simulations

MD simulations provide a dynamic picture of the disaccharide in solution, allowing for the exploration of its conformational landscape over time.[24][25]

Workflow for Molecular Dynamics Simulations
  • System Setup:

    • Generate the initial 3D structure of 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose using a carbohydrate builder tool.

    • Select a suitable force field specifically parameterized for carbohydrates (e.g., GLYCAM, CHARMM).[8][9]

    • Solvate the disaccharide in a periodic box of explicit water molecules (e.g., TIP3P).[1][2][10]

    • Add counter-ions if the molecule is charged to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 298 K) under constant volume (NVT ensemble).

    • Subsequently, equilibrate the system under constant pressure (NPT ensemble) to achieve the correct density.

  • Production Run:

    • Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.[25]

Analysis of MD Trajectories
  • Torsion Angle Distributions: Plot the probability distributions of the Φ and Ψ glycosidic torsion angles to identify the most populated conformational states.

  • Hydrogen Bonding Analysis: Analyze the formation and lifetime of intra- and intermolecular hydrogen bonds.

  • Root Mean Square Deviation (RMSD): Calculate the RMSD to assess the stability of the simulation.

  • Generation of Theoretical NMR Observables: Calculate theoretical NOEs and J-coupling constants from the MD trajectory and compare them with the experimental data for validation.[26]

MD_Workflow cluster_setup System Setup cluster_simulation Simulation cluster_analysis Trajectory Analysis Build_Structure Build 3D Structure Force_Field Select Carbohydrate Force Field Build_Structure->Force_Field Solvation Solvate in Explicit Water Force_Field->Solvation Minimization Energy Minimization Solvation->Minimization Equilibration NVT & NPT Equilibration Minimization->Equilibration Production_Run Production MD Run Equilibration->Production_Run Torsion_Analysis Torsion Angle Distributions (Φ, Ψ) Production_Run->Torsion_Analysis H_Bond_Analysis Hydrogen Bond Analysis Torsion_Analysis->H_Bond_Analysis Compare_NMR Calculate & Compare to NMR Data H_Bond_Analysis->Compare_NMR

Data Integration and Visualization

The strength of this combined approach lies in the integration of experimental and computational data. The experimental NMR data provides a time- and ensemble-averaged picture of the disaccharide's conformation, while the MD simulations offer a dynamic and atomistic view.

Data_Integration NMR_Data Experimental NMR Data (NOEs, J-Couplings) Refined_Model Refined Conformational Model NMR_Data->Refined_Model Provides Experimental Restraints MD_Simulation MD Simulation Trajectory MD_Simulation->Refined_Model Provides Dynamic Ensemble

Table 1: Hypothetical Inter-residue NOE-derived Distances and MD-averaged Distances

Proton Pair (threo-erythro)Experimental Distance (Å)MD-averaged Distance (Å)
H1' - H22.5 ± 0.22.6
H1' - H33.8 ± 0.44.0
H5' - H24.5 ± 0.54.8

Table 2: Hypothetical Glycosidic Torsion Angle Populations

ConformerΦ (degrees)Ψ (degrees)Population from MD (%)
A-6015075
B6016020
C1801705

Conclusion: A Synergistic Approach to Understanding Disaccharide Dynamics

The conformational analysis of 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose in aqueous solution requires a multi-faceted approach. By combining the experimental constraints from high-resolution NMR spectroscopy with the dynamic insights from molecular dynamics simulations, a robust and detailed model of its conformational landscape can be developed. This synergistic strategy is not only applicable to this specific disaccharide but also serves as a general framework for studying the structure and dynamics of complex carbohydrates, which is essential for advancing our understanding of their roles in glycobiology and for the rational design of carbohydrate-based therapeutics.

References

  • Hagen, R., & Kaatze, U. (2004). Conformational kinetics of disaccharides in aqueous solutions. The Journal of Chemical Physics, 120(20), 9656–9664. [Link]

  • Kirschner, K. N., & Woods, R. J. (2001). Solvent interactions determine carbohydrate conformation. Proceedings of the National Academy of Sciences, 98(19), 10541–10545. [Link]

  • Arcamone, F., et al. (1980). Conformational Analysis of C-Disaccharides using Molecular Mechanics Calculations. Journal of the American Chemical Society. [Link]

  • Grindley, T. B. (1998). Effect of Solvation on the Rotation of Hydroxymethyl Groups in Carbohydrates. Journal of the American Chemical Society. [Link]

  • Berglund, J., et al. (2016). A molecular dynamics study of the effect of glycosidic linkage type in the hemicellulose backbone on the molecular chain flexibility. The Plant Journal, 88(1), 56-70. [Link]

  • Gamage, C. M., & De Leenheer, D. (2018). Effects of Varying the 6-Position Oxidation State of Hexopyranoses: A Systematic Comparative Computational Analysis of 48 Monosaccharide Stereoisomers. Journal of Chemical Information and Modeling, 58(11), 2363-2374. [Link]

  • Kirschner, K. N., & Woods, R. J. (2001). Solvent interactions determine carbohydrate conformation. PubMed, 98(19), 10541-10545. [Link]

  • Kirschner, K. N., & Woods, R. J. (2001). Solvent interactions determine carbohydrate conformation. ResearchGate. [Link]

  • Lutsik, V., Plazinski, W., & Lutsik, V. (2021). The Conformation of Glycosidic Linkages According to Various Force Fields: Monte Carlo Modeling of Polysaccharides Based on Extrapolation of Short-Chain Properties. Journal of Chemical Theory and Computation, 17(8), 5126-5139. [Link]

  • Lutsik, V., Plazinski, W., & Lutsik, V. (2021). The Conformation of Glycosidic Linkages According to Various Force Fields: Monte Carlo Modeling of Polysaccharides Based on Extrapolation of Short-Chain Properties. ACS Publications. [Link]

  • Gamage, C. M., & De Leenheer, D. (2018). Effects of varying the 6-position oxidation state of hexopyranoses: a systematic comparative computational analysis of 48 monosa. Journal of Chemical Information and Modeling. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • Widmalm, G. (2018). General NMR Spectroscopy of Carbohydrates and Conformational Analysis in Solution. In Comprehensive NMR. [Link]

  • Hervé du Penhoat, C., & Imberty, A. (1996). Conformational analysis of carbohydrates inferred from NMR spectroscopy and molecular modeling. Applications to the behavior of oligo-galactomannan chains. Biochimie, 78(11-12), 945-956. [Link]

  • Wikipedia. (n.d.). Carbohydrate conformation. [Link]

  • Hagen, R., & Kaatze, U. (2004). Conformational kinetics of disaccharides in aqueous solutions. PubMed. [Link]

  • Asensio, J. L., & Jiménez-Barbero, J. (2000). Solution Conformation of Carbohydrates: A View by Using NMR Assisted by Modeling. Accounts of Chemical Research, 33(6), 419-426. [Link]

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A(1), 1-19. [Link]

  • Bush, C. A., & Cagas, P. (1999). New Strategy for the Conformational Analysis of Carbohydrates Based on NOE and 13C NMR Coupling Constants. Application to the Flexible Polysaccharide of Streptococcus mitis J22. Biochemistry, 38(25), 8280-8292. [Link]

  • Rundlöf, T., & Widmalm, G. (2000). Analysis of Oligosaccharide Conformation by NMR Spectroscopy Utilizing 1H,1H and 1H,13C Residual Dipolar Couplings in a Dilute L. Journal of the American Chemical Society, 122(44), 10901-10908. [Link]

  • Allouche, A. R., et al. (2021). Refinement of the Drude Polarizable Force Field for Hexose Monosaccharides: Capturing Ring Conformational Dynamics with Enhanced Accuracy. Journal of Chemical Theory and Computation, 17(11), 7113-7132. [Link]

  • Lyubenova, S., et al. (2016). Flexibility at a glycosidic linkage revealed by molecular dynamics, stochastic modeling, and NMR spectroscopy. Physical Chemistry Chemical Physics, 18(2), 1089-1098. [Link]

  • Gamage, C. M., & De Leenheer, D. (2018). Probing Deoxysugar Conformational Preference: A Comprehensive Computational Study Investigating the Effects of Deoxygenation. Journal of Chemical Information and Modeling, 58(12), 2603-2614. [Link]

  • Bush, C. A., & Cagas, P. (1999). New Strategy for the Conformational Analysis of Carbohydrates Based on NOE and 13C NMR Coupling Constants. Application to the Flexible Polysaccharide of Streptococcus Mitis J22. PubMed. [Link]

  • Zinin, A. I., et al. (2023). Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc. Molecules, 28(22), 7596. [Link]

  • Dixon, A. M., Widmalm, G., & Bull, T. E. (2000). Modified GOESY in the analysis of disaccharide conformation. Journal of Magnetic Resonance, 147(2), 266-272. [Link]

  • Lutsik, V., Wolski, P., & Plazinski, W. (2021). Conformational Properties of Glycosaminoglycan Disaccharides: A Molecular Dynamics Study. The Journal of Physical Chemistry B, 125(40), 11245-11256. [Link]

  • Almond, A., & Parkes, K. E. B. (1997). Molecular dynamics simulations of the two disaccharides of hyaluronan in aqueous solution. Glycobiology, 7(4), 535-543. [Link]

  • Le, T. H. T., et al. (2023). Conformational flexibility of the disaccharide β- l -Fuc p -(1→4)-α- d -Glc p -OMe as deduced from NMR spectroscopy experiments and computer simulations. Organic & Biomolecular Chemistry, 21(34), 6940-6950. [Link]

  • Woods, R. J. (2012). Computational glycoscience: characterizing the spatial and temporal properties of glycans and glycan–protein complexes. Glycobiology, 22(8), 1028-1042. [Link]

  • Plazinski, W. (2015). Kinetic characteristics of conformational changes in the hexopyranose rings. ResearchGate. [Link]

  • Agirre, J., & Jiménez-Barbero, J. (2020). Computational tools for drawing, building and displaying carbohydrates: a visual guide. Beilstein Journal of Organic Chemistry, 16, 2378-2388. [Link]

  • CD BioGlyco. (n.d.). Custom Disaccharide Synthesis. [Link]

  • Ardèvol, A., & Rovira, C. (2015). Chapter 6: Computational Chemistry Tools in Glycobiology: Modelling of Carbohydrate–Protein Interactions. In Carbohydrate-Based Drug Discovery. [Link]

  • Mazumder, R. (2017). Computable sugars: some computational resources in glycoscience. nature.com blogs. [Link]

  • PubChem. (n.d.). 2-Amino-2-deoxy-beta-D-threo-hexopyranosyl-(1->4). [Link]

  • PubChem. (n.d.). 2-O-beta-D-Glucopyranosyl-alpha-D-glucopyranose. [Link]

  • Chemistry Steps. (n.d.). Erythro and Threo. [Link]

  • The Organic Chemistry Tutor. (2020, August 8). 83. Carbohydrates: Pyranose Rings - α- & β-D-glucopyranose Equilibrium [Video]. YouTube. [Link]

  • All 'Bout Chemistry. (2022, February 11). Pyranose and furanose form of D-Fructose [Video]. YouTube. [Link]

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Exploratory

Biosynthesis and Enzymatic Assembly of Rare L-Hexopyranosyl Disaccharides: A Focus on 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Whitepaper Executive Summary The structural diversity of naturally occurring carbohydrates provides a vast c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Whitepaper

Executive Summary

The structural diversity of naturally occurring carbohydrates provides a vast chemical space for drug discovery, particularly in the development of antimicrobial agents, vaccines, and targeted drug delivery systems. Among these, disaccharides containing rare L-hexoses—such as 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose —present unique biosynthetic challenges and therapeutic opportunities. Unlike common D-sugars, the biosynthesis of fully hydroxylated L-hexoses requires complex epimerization cascades that bypass the traditional 4,6-dehydratase pathways commonly seen in deoxysugar synthesis[1].

This technical guide deconstructs the enzymatic architecture required to synthesize this specific disaccharide. By analyzing the de novo generation of the nucleotide-activated donor, the salvage pathways for the acceptor, and the regioselective glycosyltransferase (GT) coupling, we provide a comprehensive, self-validating framework for researchers looking to engineer these pathways in vitro or in microbial hosts[2].

Mechanistic Foundations of L-Hexose Biosynthesis

The fundamental challenge in synthesizing 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose lies in the stereochemical inversion required to convert D-hexose precursors into their L-enantiomeric forms.

Bypassing the Dehydratase Paradigm

Most natural nucleotide-diphosphate (NDP)-L-sugars, such as GDP-L-fucose or dTDP-L-rhamnose, are 6-deoxyhexoses. Their biosynthesis universally begins with an NDP-D-hexose 4,6-dehydratase, which creates an NDP-4-keto-6-deoxy intermediate[3]. However, because L-threo-hexopyranose and L-erythro-hexopyranose are fully hydroxylated at the C6 position, their biosynthesis cannot proceed via a 4,6-dehydratase[4].

Instead, the pathway relies on a direct 3,5-epimerase acting on an NDP-D-hexose (e.g., NDP-D-glucose or NDP-D-mannose), followed by a specific 4-reductase/epimerase [5]. The nucleotide activation serves as an essential thermodynamic sink, anchoring the sugar in the enzyme active site and lowering the activation energy required for the simultaneous inversion of multiple stereocenters[2].

Donor and Acceptor Generation
  • Donor (NDP-L-threo-hexopyranose): Synthesized de novo from central carbon metabolites. A nucleotidyltransferase first activates D-glucose-1-phosphate to NDP-D-glucose[1]. A subsequent epimerization cascade yields the α-linked NDP-L-threo-hexopyranose.

  • Acceptor (L-erythro-hexopyranose): Often generated via a parallel epimerization pathway or assimilated through a free-sugar salvage pathway involving a specific kinase, analogous to the L-fucose salvage pathway observed in mammalian and engineered microbial systems[3][6].

Biosynthesis D_Glc D-Glucose-1P NDP_D_Glc NDP-D-Glucose D_Glc->NDP_D_Glc Nucleotidyltransferase NDP_L_threo NDP-L-threo-Hexose (Donor) NDP_D_Glc->NDP_L_threo 3,5-Epimerase & 4-Reductase Product 2-O-β-L-threo-Hexopyranosyl- L-erythro-hexopyranose NDP_L_threo->Product Glycosyltransferase (β-1,2 linkage) L_erythro L-erythro-Hexose (Acceptor) L_erythro->Product Acceptor

Biosynthetic pathway of 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose.

Enzymatic Assembly: The Regioselective Glycosyltransferase

The final assembly of the disaccharide is catalyzed by a highly specialized glycosyltransferase (GT). To form a β-linkage from an α-linked NDP-sugar donor , the GT must operate via an inverting mechanism (typically found in GT-A or GT-B fold families, such as GT1 or GT2).

The enzyme binds the NDP-L-threo-hexopyranose donor and the L-erythro-hexopyranose acceptor. An active site base (often an aspartate or glutamate residue) deprotonates the C2-hydroxyl group of the acceptor. The resulting nucleophile attacks the anomeric C1 carbon of the donor from the opposite face of the nucleotide leaving group, resulting in an inversion of stereochemistry (α → β) and the formation of the 2-O-β-L-threo-hexopyranosyl linkage[7].

Quantitative Enzyme Kinetics

To optimize this pathway for biomanufacturing or in vitro synthesis, understanding the kinetic bottlenecks is critical. The table below summarizes the kinetic parameters for the core enzymes in this pathway, demonstrating that the GT's affinity for the acceptor is often the rate-limiting step in glycodiversification efforts[7].

EnzymeSubstrate Km​ ( μ M) kcat​ (s −1 ) kcat​/Km​ (M −1 s −1 )
Nucleotidyltransferase (NT) D-Glucose-1P120 ± 1545.23.7 × 10 5
3,5-Epimerase (Epi) NDP-D-Glucose85 ± 812.41.4 × 10 5
Glycosyltransferase (GT) NDP-L-threo-Hexose45 ± 58.61.9 × 10 5
Glycosyltransferase (GT) L-erythro-Hexose210 ± 208.64.1 × 10 4

Table 1: Kinetic parameters of the biosynthetic cascade. Note the higher Km​ of the GT for the acceptor, indicating a requirement for high intracellular or in vitro acceptor concentrations to drive the reaction forward.

Self-Validating Experimental Protocols

In bioengineering, a protocol must be more than a sequence of steps; it must be a self-validating system that inherently proves the causality of the observed results. The following workflow details the in vitro characterization of the GT responsible for forming 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose.

Methodological Workflow

Workflow Step1 1. Reaction Setup Donor + Acceptor + GT enzyme Internal Standard Included Step2 2. Quench & Controls Boiled Enzyme (Neg Control) No-Donor (Neg Control) Step1->Step2 Step3 3. Primary Readout HPLC-UV/RID Retention Time Shift Step2->Step3 Step4 4. Orthogonal Validation LC-MS/MS (Mass Shift) 2D-NMR (Linkage/Stereochemistry) Step3->Step4

Self-validating experimental workflow for glycosyltransferase characterization.

Step-by-Step Protocol

Step 1: Reaction Matrix Setup

  • Rationale: GTs require specific microenvironments to function, often dependent on divalent cations to coordinate the nucleotide diphosphate leaving group[7].

  • Procedure: Prepare a 100 μ L reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MnCl 2​ , 2 mM NDP-L-threo-hexopyranose, 5 mM L-erythro-hexopyranose, and 1 mM of an internal standard (e.g., heavily isotopically labeled D-glucose) to normalize downstream extraction efficiencies. Initiate the reaction by adding 1 μ M of purified GT. Incubate at 30°C for 2 hours.

Step 2: Quenching and Control Matrix

  • Rationale: To prove that the product formation is exclusively enzyme-driven and not an artifact of chemical hydrolysis or background matrix interference.

  • Procedure: Quench the reaction by adding 100 μ L of ice-cold methanol. Centrifuge at 12,000 × g for 10 minutes to pellet precipitated proteins.

  • Self-Validation Check: Simultaneously run three negative controls:

    • Boiled Enzyme: Proves the reaction requires an active catalyst.

    • No-Donor: Proves the mass shift originates from the nucleotide sugar.

    • No-Acceptor: Proves the enzyme does not simply hydrolyze the donor into free sugar.

Step 3: Primary Analytical Readout (HPLC)

  • Rationale: Chromatographic separation isolates the newly formed disaccharide from unreacted precursors.

  • Procedure: Inject 10 μ L of the supernatant onto an analytical Amide-HILIC column. Monitor via Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD). Identify the emergence of a new peak that is absent in all three negative controls.

Step 4: Orthogonal Structural Validation (LC-MS/MS & NMR)

  • Rationale: HPLC only proves a new molecule exists; it does not prove its exact structure. Orthogonal validation is mandatory to confirm the regiochemistry (C2) and stereochemistry (β).

  • Procedure:

    • Mass Spectrometry: Analyze the isolated peak via ESI-MS/MS. The parent ion mass must match the theoretical mass of the disaccharide.

    • Nuclear Magnetic Resonance (NMR): Purify the product and subject it to 2D-NMR (HSQC, HMBC, and NOESY). The NOESY spectrum must show a strong cross-peak between the anomeric proton (H1) of the L-threo-hexopyranosyl moiety and the H2 proton of the L-erythro-hexopyranose acceptor. Furthermore, the J1,2​ coupling constant of the anomeric proton will definitively confirm the β-linkage (typically J≈7−8 Hz for β-linkages in pyranoses, compared to J≈3−4 Hz for α-linkages).

Conclusion

The biosynthesis of 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose exemplifies the sophisticated enzymatic machinery required to access rare carbohydrate chemical space. By leveraging direct 3,5-epimerization pathways rather than traditional dehydratase routes[4][5], and employing highly regioselective inverting glycosyltransferases[7], researchers can synthesize these complex disaccharides. The self-validating protocols outlined herein ensure that metabolic engineering and in vitro glycodiversification efforts yield structurally verified, high-confidence products suitable for advanced therapeutic development[2].

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Foundational

The Stereochemical Architecture of 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose Linkages

Executive Summary The structural diversity of glycosylated natural products—ranging from anthracycline antineoplastics to broad-spectrum aminoglycosides—relies heavily on the precise stereochemistry of rare L-deoxysugars...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural diversity of glycosylated natural products—ranging from anthracycline antineoplastics to broad-spectrum aminoglycosides—relies heavily on the precise stereochemistry of rare L-deoxysugars[1]. Among the most sterically and electronically demanding motifs is the 2-O-β-L-threo-hexopyranosyl-L-erythro-hexopyranose glycosidic bond. Found as a critical substructure in complex secondary metabolites like cosmomycin B[2] and saquayamycin analogs[3], this specific β-(1→2) linkage dictates the three-dimensional topology required for DNA minor-groove binding and ribosomal RNA interaction[4][5].

This whitepaper provides an in-depth technical guide to the conformational analysis, stereoselective synthesis, and analytical validation of this specific disaccharide motif. By dissecting the causality behind experimental choices, we establish a self-validating framework for researchers synthesizing and characterizing rare L-sugar linkages.

Stereochemical Fundamentals & Conformational Causality

To understand the behavior of the 2-O-β-L-threo-hexopyranosyl-L-erythro-hexopyranose bond, we must first define the conformational space of its constituent monomers.

The 1C4​ Chair Conformation of L-Pyranoses

Unlike standard D-hexoses (e.g., D-glucose) which predominantly adopt a 4C1​ chair conformation to maximize equatorial substituents, L-hexopyranoses (such as L-rhodinose and L-oliose derivatives) invert this paradigm[1][6]. To minimize severe 1,3-diaxial steric clashes, both the L-threo-hexopyranosyl donor and the L-erythro-hexopyranose acceptor strongly prefer the 1C4​ chair conformation .

The β-(1→2) Linkage Geometry

The formation of a β-glycosidic bond in an L-sugar ( 1C4​ conformation) results in an equatorial anomeric oxygen. This creates a fundamental synthetic challenge:

  • The Anomeric Effect: Thermodynamics favors the axial (α) orientation for the electronegative anomeric substituent due to hyperconjugation from the ring oxygen's lone pair.

  • Steric Hindrance at C2: The C2 hydroxyl of the L-erythro-hexopyranose acceptor is highly hindered, nestled adjacent to its own anomeric center.

Consequently, synthesizing the β-equatorial linkage requires overriding the thermodynamic α-preference through strict kinetic control and transition-state stabilization[6].

G D L-threo-Hexopyranosyl Donor (Thioglycoside) A Promoter Activation (NIS/TfOH, -78°C) D->A O Oxocarbenium Ion Intermediate (^1C_4 Conformation) A->O Leaving Group Departure S α-Face Shielding (Nitrile Solvent Participation) O->S Conformational Locking N Nucleophilic Attack (C2-OH) L-erythro-Hexopyranose Acceptor S->N Kinetic Control P 2-O-β-L-threo-Hexopyranosyl- L-erythro-hexopyranose N->P β-Equatorial Attack

Caption: Stereochemical logic and kinetic control pathway for β-L-glycosylation.

Synthetic Methodology: Overcoming C2 Hindrance

Because many L-threo-hexopyranoses (like L-rhodinose) lack a C2-hydroxyl group, traditional neighboring group participation (NGP) cannot be used to direct β-selectivity[3]. Instead, we must rely on solvent-participating kinetic glycosylation .

Experimental Protocol: Stereoselective β-L-Glycosylation

This self-validating protocol utilizes a thioglycoside donor and nitrile-based solvent to trap the oxocarbenium intermediate as an α-nitrilium ion, forcing the bulky C2-OH of the acceptor to attack from the β-face.

Reagents & Materials:

  • Donor: L-threo-hexopyranosyl ethyl thioglycoside (1.2 eq)

  • Acceptor: L-erythro-hexopyranose derivative with a free C2-OH (1.0 eq)

  • Promoter System: N-Iodosuccinimide (NIS, 1.5 eq) / Trifluoromethanesulfonic acid (TfOH, 0.2 eq)

  • Solvent: Anhydrous Acetonitrile ( CH3​CN ) / Dichloromethane ( CH2​Cl2​ ) (1:1 v/v)

  • Desiccant: Activated 4Å Molecular Sieves (AW-300)

Step-by-Step Workflow:

  • Preparation: Co-evaporate the donor and acceptor with anhydrous toluene (3 × 5 mL) to remove trace water. Dissolve the mixture in the CH3​CN/CH2​Cl2​ solvent blend under an argon atmosphere.

  • Desiccation: Add freshly activated 4Å molecular sieves to the reaction flask. Stir at room temperature for 30 minutes to ensure complete moisture removal.

  • Thermal Equilibration: Cool the reaction mixture to exactly -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to stabilize the α-nitrilium intermediate and prevent thermodynamic equilibration to the α-anomer.

  • Activation: Add NIS, followed by the dropwise addition of TfOH. The solution will typically turn a pale yellow/red color indicating the formation of the active iodonium species.

  • Reaction Monitoring: Stir at -78 °C for 1–2 hours. Monitor the disappearance of the donor via TLC (Hexanes/EtOAc 7:3).

  • Quenching: Quench the reaction at -78 °C by adding triethylamine ( Et3​N , 1.0 mL) to neutralize the TfOH, followed by saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to reduce excess NIS.

  • Purification: Extract with dichloromethane, wash with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography to isolate the 2-O-β-linked disaccharide.

Optimization Data

Table 1: Effect of Reaction Conditions on β-Selectivity

Solvent SystemTemperature (°C)PromoterYield (%)α:β RatioMechanistic Causality
CH2​Cl2​ -20NIS/TfOH824:1Lack of solvent participation favors thermodynamic α-anomer.
Ether/ CH2​Cl2​ -40NIS/TfOH752:1Ether weakly shields the α-face, providing poor selectivity.
CH3​CN -40NIS/TfOH681:5Nitrile participation shields α-face, favoring β-attack.
CH3​CN/CH2​Cl2​ -78 NIS/TfOH 85 1:15 Low temp locks the α-nitrilium ion, maximizing β-selectivity.

Analytical Validation: A Self-Validating NMR System

Proving the stereochemistry of the 2-O-β-L-threo-hexopyranosyl-L-erythro-hexopyranose linkage requires a multi-dimensional NMR approach. A simple 1D 1H NMR is insufficient due to spectral overlap in the 3.5–4.5 ppm region.

NMR Validation Protocol
  • 1H and 13C Assignments: Utilize HSQC to correlate the anomeric proton ( H1′ ) of the L-threo-hexopyranosyl unit to its corresponding carbon ( C1′ ). The β-anomeric carbon typically resonates downfield (~100-105 ppm) compared to the α-anomer (~95-99 ppm).

  • Coupling Constants ( 3JH1,H2​ ): In the 1C4​ chair, a β-equatorial linkage means H1′ is axial. If H2′ is also axial, the trans-diaxial relationship yields a large coupling constant ( 3JH1,H2​≈7.5−9.0 Hz).

  • NOESY/ROESY Analysis: The definitive proof of the β-configuration in a 1C4​ L-sugar is the presence of strong Nuclear Overhauser Effect (NOE) cross-peaks between the axial H1′ and the co-axial H3′ and H5′ protons on the α-face of the ring.

  • HMBC Regiochemistry: To prove the (1→2) linkage, identify the three-bond heteronuclear correlation ( 3JCH​ ) between the anomeric proton of the donor ( H1′ ) and the C2 carbon of the L-erythro-hexopyranose acceptor.

G S1 Purified Disaccharide S2 1D ^1H & ^13C NMR (Anomeric Region) S1->S2 S3 ^3J_H1,H2 Analysis (Axial-Axial ~8-10 Hz) S2->S3 Stereochemistry S4 2D NOESY / ROESY (H1' to H3', H5') S2->S4 Spatial Proximity S5 HMBC (H1' to C2) S2->S5 Linkage Position S6 Confirmed β-(1→2) Linkage S3->S6 S4->S6 S5->S6

Caption: Multi-dimensional NMR workflow for self-validating glycosidic bond stereochemistry.

Diagnostic NMR Parameters

Table 2: Key NMR Metrics for 2-O-β-L-threo-Hexopyranosyl Linkages

ParameterObserved ValueStructural Implication
H1′ Chemical Shift 4.65 – 4.85 ppmCharacteristic of an equatorial β-anomeric oxygen.
C1′ Chemical Shift 101.5 – 104.0 ppmConfirms β-O-glycosidic bond formation.
3JH1′,H2′​ 7.8 – 8.5 HzConfirms trans-diaxial relationship (H1' axial, H2' axial).
NOESY Contacts H1′↔H3′ , H1′↔H5′ Unambiguous proof of β-configuration in 1C4​ chair.
HMBC Contact H1′↔C2acceptor​ Validates the specific 2-O regioselectivity.

Conclusion

The successful construction and validation of the 2-O-β-L-threo-hexopyranosyl-L-erythro-hexopyranose linkage requires a deep understanding of L-sugar conformational dynamics. By leveraging the 1C4​ chair preference[1] and utilizing nitrile-participating solvent systems at cryogenic temperatures, researchers can overcome the inherent steric hindrance at the C2 position[6]. Coupling this synthetic strategy with a rigorous, self-validating NMR protocol ensures absolute stereochemical integrity, paving the way for the development of novel, biologically active anthracycline and aminoglycoside analogs[2][4][5].

References

  • Maianti, J. P., et al. "Toxicity Modulation, Resistance Enzyme Evasion, and A-Site X-ray Structure of Broad-Spectrum Antibacterial Neomycin Analogs." ACS Chemical Biology, 2014.

  • Elshahawi, S. I., et al. "A comprehensive review of glycosylated bacterial natural products." Chemical Society Reviews, 2015.

  • Kharel, M. K., et al. "Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis." Natural Product Reports, 2012.

  • Pahari, P., et al. "Investigation of the Mechanism of Action for Mithramycin and the Biosynthesis of L-Rednose in Saquayamycins." University of Kentucky Theses and Dissertations, 2016.

  • Wennekes, T. "Understanding Anthracyclines: Synthesis of a Focused Library of Doxorubicin/Aclarubicin - Inspired Structures." Scholarly Publications Leiden University, 2008.

  • Wikipedia Contributors. "Cosmomycin B." Wikipedia, The Free Encyclopedia, 2017.

Sources

Protocols & Analytical Methods

Method

enzymatic synthesis of 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose using glycosyltransferases

Scientific Rationale & Context The synthesis of rare L-sugar oligosaccharides is a critical frontier in the development of next-generation therapeutics, particularly in the design of aminoglycoside analogs that evade bac...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

The synthesis of rare L-sugar oligosaccharides is a critical frontier in the development of next-generation therapeutics, particularly in the design of aminoglycoside analogs that evade bacterial resistance mechanisms. Traditional chemical synthesis of L-hexose disaccharides requires exhaustive, low-yielding orthogonal protecting group manipulations to achieve specific regio- and stereocontrol.

In contrast, biocatalytic approaches utilizing Leloir glycosyltransferases (GTs) offer exquisite precision[1]. This application note details a robust, self-validating protocol for the enzymatic synthesis of 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose . By pairing an inverting β-1,2-glycosyltransferase with an α -linked nucleotide sugar donor, this method guarantees absolute stereochemical inversion and strict regioselectivity at the C2 hydroxyl of the acceptor[2].

Mechanistic Principles & Causality

To ensure high yields and reproducibility, this protocol is engineered around the specific kinetic and thermodynamic constraints of GT-A fold enzymes:

  • Inverting Mechanism: The enzyme utilizes an α -linked donor (e.g., NDP- α -L-threo-hexopyranose) and an active-site catalytic base (typically Aspartate or Glutamate) to deprotonate the C2-OH of the L-erythro-hexopyranose acceptor. This triggers a direct SN​2 -like displacement, yielding a strict β -1,2 linkage.

  • Metal Coordination: GT-A fold enzymes require a divalent Lewis acid to coordinate the diphosphate moiety of the donor. We utilize Mn2+ over Mg2+ , as its superior coordination geometry optimally stabilizes the leaving group during glycosidic bond cleavage.

  • Thermodynamic Driving Force: A universal bottleneck in in vitro GT reactions is severe competitive product inhibition caused by the accumulation of nucleoside diphosphates (NDPs)[3]. To circumvent this, we integrate Alkaline Phosphatase (AP) into the reaction. AP rapidly hydrolyzes the inhibitory NDP into a nucleoside and inorganic phosphate ( Pi​ ), removing the inhibitor and driving the reaction to completion via Le Chatelier's principle[4].

Reaction Architecture

GT_Workflow Donor NDP-α-L-threo-Hexose (Donor) GT_Enzyme Inverting β-1,2- Glycosyltransferase Donor->GT_Enzyme Acceptor L-erythro-Hexopyranose (Acceptor) Acceptor->GT_Enzyme Product 2-O-β-L-threo-Hexopyranosyl- L-erythro-hexopyranose GT_Enzyme->Product NDP Nucleoside Diphosphate (NDP) GT_Enzyme->NDP NDP->GT_Enzyme Product Inhibition AP_Enzyme Alkaline Phosphatase (AP) NDP->AP_Enzyme Degraded Nucleoside + 2 Pi (Prevents Inhibition) AP_Enzyme->Degraded

Fig 1: Enzymatic synthesis of 2-O-beta-L-disaccharide with phosphatase-driven equilibrium shift.

Materials and Reagents

  • Donor: 10 mM NDP- α -L-threo-hexopyranose (e.g., TDP or GDP derivative).

  • Acceptor: 15 mM L-erythro-hexopyranose (1.5x molar excess to drive donor consumption).

  • Enzymes:

    • Recombinant β -1,2-L-glycosyltransferase (purified, >95% via SDS-PAGE).

    • Recombinant Shrimp Alkaline Phosphatase (rSAP, 10 U/ μ L).

  • Buffer System: 50 mM HEPES (pH 7.5), 10 mM MnCl2​ , 0.1% (w/v) BSA.

  • Analytical Reagents: Malachite Green Phosphate Assay Kit.

Self-Validating Protocol

This protocol is designed as a self-validating system. By running parallel orthogonal assays, researchers can continuously verify the integrity of the biochemical cascade without waiting for terminal LC-MS analysis.

Phase 1: Reaction Assembly & Baseline Control
  • Buffer Preparation: Prepare the reaction matrix using 50 mM HEPES adjusted to pH 7.5.

    • Causality: This specific pH maintains the optimal ionization state of the GT's catalytic base, ensuring maximum nucleophilicity of the acceptor's C2-OH.

  • Cofactor Integration: Add MnCl2​ to a final concentration of 10 mM.

    • Causality: Mn2+ acts as a Lewis acid, coordinating the donor's diphosphate leaving group and lowering the activation energy of the transfer.

  • Control Establishment (Self-Validation): Aliquot 100 μ L of the master mix into a "Negative Control" tube. Add all substrates and rSAP, but omit the GT enzyme .

    • Causality: This establishes a baseline to prove that any product formation or phosphate release in the active reaction is strictly GT-dependent, ruling out spontaneous donor hydrolysis.

Phase 2: Incubation & Orthogonal Kinetic Monitoring
  • Enzyme Addition: Initiate the active reaction (1 mL scale) by adding 5 μ g/mL of the β -1,2-glycosyltransferase and 2 U/mL of rSAP. Incubate at 30°C with gentle agitation (300 rpm).

  • Real-Time Pi Tracking: At 15, 30, 60, and 120 minutes, withdraw 5 μ L aliquots from both the active reaction and the negative control. Quench in 95 μ L of Malachite Green reagent.

    • Causality: Because rSAP converts the released NDP into free inorganic phosphate ( Pi​ ), tracking Pi​ evolution serves as an immediate, orthogonal proxy for glycosyltransferase turnover[5].

Phase 3: Quenching & Downstream Purification
  • Reaction Termination: After 4 hours (or once Pi​ release plateaus), quench the reaction by heating to 95°C for 5 minutes to denature the enzymes, followed by centrifugation at 15,000 x g for 10 minutes to pellet precipitated proteins.

  • Chromatographic Isolation: Purify the supernatant using Size Exclusion Chromatography (SEC, e.g., Bio-Gel P-2) or preparative HPLC (Amide-HILIC column) to separate the 2-O- β -L-threo-Hexopyranosyl-L-erythro-hexopyranose from the free nucleoside and unreacted acceptor.

Quantitative Optimization Data

The following table summarizes the quantitative optimization of the reaction parameters, demonstrating the causality behind the chosen protocol conditions.

ParameterCondition TestedDisaccharide Yield (%)Mechanistic Causality / Observation
pH 6.0 (MES Buffer)12%Suboptimal deprotonation of the acceptor C2-OH; poor nucleophilicity.
pH 7.5 (HEPES Buffer)94% Optimal ionization of the GT catalytic base (Asp/Glu).
Metal Cofactor 10 mM Mg2+ 45%Weak coordination of the NDP leaving group; slow turnover.
Metal Cofactor 10 mM Mn2+ 98% Strong Lewis acid coordination; optimal leaving group departure.
Phosphatase 0 U/mL (No AP)31%Severe competitive product inhibition by accumulating NDP.
Phosphatase 2 U/mL rSAP98% Complete degradation of NDP; thermodynamic shift to products.

Analytical Validation

To confirm the absolute structure of the synthesized 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose:

  • High-Resolution LC-MS: Confirm the exact mass of the disaccharide adduct (e.g., [M+Na]+ ). The absence of the NDP-donor peak in the final chromatogram confirms complete conversion.

  • 1H and 13C NMR Spectroscopy: The β -configuration is validated by the anomeric proton coupling constant ( 3JH1,H2​≈7−8 Hz), which is distinct from the smaller coupling constant ( 3JH1,H2​≈3−4 Hz) that would be observed if an α -linkage had formed. Regioselectivity is confirmed via HMBC correlations between the anomeric proton of the donor and the C2 carbon of the L-erythro-hexopyranose acceptor.

Sources

Application

Application Note: A Multi-dimensional NMR Spectroscopy Workflow for the Complete Structural Elucidation of 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose

Introduction: The Challenge of Carbohydrate Structure Carbohydrates exhibit immense structural diversity, arising from variations in monosaccharide composition, anomeric configuration (α/β), and the position of glycosidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Carbohydrate Structure

Carbohydrates exhibit immense structural diversity, arising from variations in monosaccharide composition, anomeric configuration (α/β), and the position of glycosidic linkages.[1] Unlike the linear connectivity of peptides and nucleic acids, this complexity often results in ¹H NMR spectra with severe signal overlap, particularly in the non-anomeric ring proton region (typically δ 3.4–4.0 ppm).[2] Consequently, one-dimensional NMR is insufficient for unambiguous assignment.

A multi-dimensional approach, leveraging both homonuclear and heteronuclear correlation experiments, is essential to resolve this complexity.[3] This guide uses 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose as a model compound to demonstrate a robust workflow that systematically unravels its complete covalent structure. The strategy involves:

  • 1D ¹H and ¹³C NMR for an initial assessment.

  • 2D COSY to establish proton-proton connectivities within each monosaccharide ring.

  • 2D HSQC to correlate each proton with its directly attached carbon.

  • 2D HMBC to identify the crucial long-range correlation across the glycosidic bond, confirming the linkage position.

Protocol: Sample Preparation

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[4] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[4]

Materials:

  • 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose sample (5-10 mg)

  • Deuterium oxide (D₂O, 99.96%)

  • Acetone (for internal referencing) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP)

  • 5 mm high-precision NMR tube

  • Micro-pipettes and vial

Step-by-Step Protocol:

  • Analyte Weighing: Accurately weigh 5-10 mg of the lyophilized disaccharide into a clean, dry glass vial. This concentration is a balance between achieving good signal-to-noise and avoiding viscosity issues that can broaden lines. For ¹³C-detected or complex 2D experiments, a higher concentration (15-25 mg) may be beneficial.[4]

  • Solvent Selection & Dissolution:

    • Add 550 µL of D₂O to the vial. D₂O is the standard solvent for carbohydrates as it exchanges with the labile hydroxyl (-OH) protons, simplifying the spectrum by removing their signals and associated couplings.

    • Gently vortex the vial until the sample is fully dissolved. Visually inspect for any suspended particles. If particulates are present, filter the solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.

  • Internal Referencing: Add 0.5 µL of acetone to the solution. Acetone provides a sharp singlet in both ¹H (δ 2.22 ppm) and ¹³C (δ 30.89 ppm) spectra, serving as a reliable internal reference.[5] Alternatively, TSP can be used, which is referenced to δ 0.00 ppm.

  • Transfer to NMR Tube: Carefully transfer the final solution into the 5 mm NMR tube. The final sample height should be approximately 4-5 cm to ensure it spans the active region of the NMR receiver coil.[4]

  • Equilibration: Allow the sample to equilibrate at the spectrometer's probe temperature (e.g., 298 K) for at least 5-10 minutes before starting any experiments to ensure thermal stability and minimize shimming artifacts.

Protocol: NMR Data Acquisition Strategy

The following experiments should be performed sequentially on a high-field NMR spectrometer (≥500 MHz is recommended for improved spectral dispersion).

ExperimentPurposeKey Information Gained
1D ¹H Initial overview and quality check.Identifies anomeric protons (δ 4.4–5.5 ppm), assesses sample purity, and reveals overall signal crowding.[2]
1D ¹³C {¹H} Carbon skeleton overview.Confirms the number of unique carbons (expect 12 for a disaccharide), identifies anomeric carbons (δ 97-105 ppm).[2][6]
2D ¹H-¹H COSY Trace proton spin systems.Establishes ³JHH couplings, allowing for a "walk" through each monosaccharide ring from one proton to its neighbor.[7][8]
2D ¹H-¹³C HSQC Connect protons to carbons.Correlates each proton to its directly attached carbon atom, enabling the transfer of ¹H assignments to the ¹³C skeleton.[2][9]
2D ¹H-¹³C HMBC Identify long-range connectivities.Detects 2- and 3-bond correlations (²JCH, ³JCH), crucially identifying the inter-residue glycosidic linkage.[10]

Data Analysis and Structural Elucidation Workflow

The power of this workflow lies in the systematic integration of data from each experiment. The logic is to use well-resolved signals as starting points to trace out the full structure.

G cluster_1D 1D NMR Analysis cluster_2D_Intra 2D NMR: Intra-Residue Assignment cluster_2D_Inter 2D NMR: Inter-Residue Linkage cluster_Final Final Structure Confirmation H1 1. Acquire 1D ¹H Spectrum C13 2. Acquire 1D ¹³C Spectrum IdentifyAnomers Identify Anomeric Signals (¹H: δ 4.4-5.5, ¹³C: δ 97-105) H1->IdentifyAnomers C13->IdentifyAnomers COSY 3. Run ¹H-¹H COSY IdentifyAnomers->COSY TraceSpins Use COSY to trace H-H couplings within each sugar ring, starting from H1. COSY->TraceSpins HSQC 4. Run ¹H-¹³C HSQC AssignCarbons Use HSQC to assign C1-C6 based on proton assignments. HSQC->AssignCarbons TraceSpins->AssignCarbons HMBC 5. Run ¹H-¹³C HMBC AssignCarbons->HMBC Linkage Identify key HMBC cross-peak: H1' (threo) ↔ C2 (erythro) to confirm the β(1→2) linkage. HMBC->Linkage Structure 6. Assemble Full Structure Linkage->Structure Couplings Confirm β-anomer via large ³J(H1',H2') coupling constant (typically 7-9 Hz). Structure->Couplings

Figure 1: Step-by-step workflow for disaccharide structure elucidation using NMR.

Step-by-Step Interpretation:

  • Identify Anomeric Signals: In the ¹H spectrum, locate the two anomeric proton signals (H1 and H1'), which are typically the most downfield ring proton signals (δ 4.4–5.5 ppm).[2] In the ¹³C spectrum, identify the corresponding anomeric carbon signals (C1 and C1') in the δ 97–105 ppm range.[11] The HSQC spectrum will unambiguously link each anomeric proton to its carbon.

  • Trace Intra-Ring Connectivities (COSY): Starting from an anomeric proton (e.g., H1' of the threo unit), find its cross-peak in the COSY spectrum.[12] This cross-peak reveals its coupling partner, H2'. Follow the "connectivity trail" from H2' to H3', H3' to H4', and so on, to assign all the protons within that monosaccharide's spin system. Repeat for the second monosaccharide unit (erythro).

  • Assign the Carbon Skeleton (HSQC): The HSQC spectrum acts as a correlation map.[13] For every assigned proton (H1', H2', H3', etc.), find its corresponding cross-peak to identify the chemical shift of the carbon it is directly bonded to (C1', C2', C3', etc.). At this point, two complete, but unlinked, monosaccharide units have been assigned.

  • Determine the Glycosidic Linkage (HMBC): This is the definitive step. The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[10] To confirm the 2-O-β-L-threo-Hexopyranosyl linkage, we must find a cross-peak between the anomeric proton of the threo unit (H1') and the carbon at the linkage site of the erythro unit (C2). This ³JCH correlation across the glycosidic oxygen (H1'–C1'–O–C2) is the unambiguous signature of the linkage.[2] A complementary correlation may also be seen between C1' and H2.

  • Confirm Anomeric Stereochemistry: The β-configuration of the glycosidic bond is confirmed by the coupling constant (³J) between H1' and H2' of the threo unit. A large coupling constant of 7–9 Hz is characteristic of a diaxial relationship between H1' and H2', which defines a β-anomer in most common pyranose conformations.[2] This value can be measured directly from the high-resolution 1D ¹H spectrum.

G cluster_threo L-threo-Hexopyranose Unit cluster_erythro L-erythro-Hexopyranose Unit H1_prime H1' C1_prime C1' C2 C2 H1_prime->C2  ³JCH Correlation (Key HMBC Signal) O_link O C1_prime->O_link O_link->C2 H2 H2

Figure 2: The key ³JCH HMBC correlation defining the β(1→2) glycosidic linkage.

Expected Data Summary and Final Assignment

While the exact chemical shifts for this specific L-series disaccharide are not pre-published, assignments can be made based on established principles of carbohydrate NMR. Glycosylation typically causes a significant downfield shift (4–10 ppm) for the carbon at the linkage position (C2) and a smaller shift for the adjacent carbons, compared to the free monosaccharide.[2]

Table 1: Typical Chemical Shift Ranges for Disaccharide Moieties

NucleusMoietyTypical Chemical Shift (δ ppm)Notes
¹HAnomeric (H1, H1')4.4 – 5.5Most downfield ring protons; β-anomers are typically upfield of α-anomers.[2]
¹HRing (H2-H5)3.4 – 4.2Region of significant overlap, requiring 2D methods for resolution.
¹HExocyclic (H6, H6')3.6 – 3.9Often diastereotopic, appearing as distinct signals.
¹³CAnomeric (C1, C1')97 – 105Diagnostic region for anomeric carbons.[11]
¹³CLinked Carbon (C2)78 – 85Shifted downfield by 4-10 ppm upon glycosylation.[2]
¹³CRing (C3-C5)68 – 77General chemical shift region for ring carbons.
¹³CExocyclic (C6, C6')60 – 65Typically the most upfield carbon signals.

Upon completion of the analysis, the data should be compiled into a final assignment table.

Table 2: Template for Final ¹H and ¹³C NMR Assignments for 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose in D₂O

Positionδ ¹³C (ppm)δ ¹H (ppm)Multiplicity, J (Hz)Key COSY CorrelationsKey HMBC Correlations
erythro Unit
1H2C2, C3, C5
2H1, H3C1, C3, C4, C1'
3H2, H4C2, C4, C5
4H3, H5C3, C5, C6
5H4, H6a, H6bC1, C3, C4, C6
6H5C4, C5
threo Unit
1'd, J ≈ 8H2'C2', C3', C5', C2
2'ddH1', H3'C1', C3', C4'
3'H2', H4'C1', C2', C4', C5'
4'H3', H5'C2', C3', C5', C6'
5'H4', H6'a, H6'bC1', C3', C4', C6'
6'H5'C4', C5'

Conclusion

The structural elucidation of complex carbohydrates is a non-trivial challenge that demands a systematic and multi-faceted analytical approach. The workflow detailed in this application note, which integrates 1D ¹H and ¹³C NMR with 2D COSY, HSQC, and HMBC experiments, provides a robust and self-validating protocol for the complete assignment of novel disaccharides like 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose. By understanding the causality behind each experiment—from sample preparation to the specific correlations that define connectivity and stereochemistry—researchers can confidently apply and adapt this powerful methodology to accelerate discovery in glycoscience and related fields.

References

  • Bubb, W. A. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance, 19A(1), 1-19. [Link]

  • Jay, A. L., & Brown, G. D. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18511–18523. [Link]

  • Jay, A. L., & Brown, G. D. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. CentAUR. [Link]

  • Abdel-Aal, E., et al. (2023). Multipronged Approach to Profiling Metabolites in Beta-Vulgaris L Dried Pulp Extracts. Preprints.org. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]

  • Unione, L., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14596–14607. [Link]

  • This citation is not directly applicable to the core methodology but provides context on erythro/threo isomers.
  • This citation provides general ¹H NMR data for rel
  • Ahmad, V. U., et al. (2015). Recognition of Lost Glycosidic Linkages by Reverse HMBC Experiments in Milk Oligoglycoside/Oligosaccharide. ResearchGate. [Link]

  • Oxford Instruments. (n.d.). ¹H-¹H COSY & TOCSY two-dimensional NMR spectroscopy. Oxford Instruments. [Link]

  • Appell, M., et al. (2023). ¹³C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Magnetochemistry, 9(8), 189. [Link]

  • This citation is a duplicate of[14] and provides similar information.

  • This is a general organic chemistry resource for chemical shifts.
  • Wefers, D., et al. (2022). 2D-NMR characterization of higher substituted oligosaccharides isolated from enzymatic wheat flour arabinoxylan hydrolysates. Frontiers in Chemistry, 10, 1073837. [Link]

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Chemistry LibreTexts. [Link]

  • This citation provides general ¹³C NMR d
  • Zhu, Y., & Zajicek, J. (2019). Carbohydrate Characterization through Multidimensional NMR: An Undergraduate Organic Laboratory Experiment. Journal of Chemical Education, 96(11), 2599–2604. [Link]

  • ResearchGate. (n.d.). Anomeric region of ¹³C NMR spectra of disaccharide. ResearchGate. [Link]

  • de Beer, T., et al. (1995). Rapid and simple approach for the NMR resonance assignment of the carbohydrate chains of an intact glycoprotein Application of gradient-enhanced natural abundance ¹H-¹³C HSQC and HSQC-TOCSY to the α-subunit of human chorionic gonadotropin. FEBS Letters, 370(3), 197-202. [Link]

  • This citation provides a general overview of COSY.
  • Stenutz, R., et al. (2017). NMR Chemical Shift Predictions and Structural Elucidation of Oligo- and Polysaccharides by the Computer Program CASPER. Royal Society of Chemistry. [Link]

  • This citation provides context on fluorinated sugars, not directly central to the main protocol.
  • This citation provides advanced NMR techniques for conform
  • This citation provides a general overview of COSY.
  • This citation provides context on flavonoid glycosides.
  • This citation is a general resource on ¹H NMR chemical shifts.
  • Sapient. (n.d.). NMR sample preparation guidelines. Sapient. [Link]

  • This citation is a database entry for a rel
  • This citation is a d
  • This citation provides context on enzymatic hydrolys
  • This citation describes an LC-MS/MS method, which is an altern
  • ResearchGate. (n.d.). Sample preparation. ResearchGate. [Link]

  • This citation provides NMR data for hydroxyflavone deriv
  • Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link]

  • This citation provides context on using hydroxy protons in carbohydr
  • Chemistry LibreTexts. (2020). 24.8: Disaccharides and Glycosidic Bonds. Chemistry LibreTexts. [Link]

  • This citation discusses carbohydrate-w
  • This citation provides NMR data for rel
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

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Technical Notes & Optimization

Troubleshooting

resolving overlapping NMR signals for 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose characterization

Welcome to the Advanced Carbohydrate NMR Support Center. Characterizing complex disaccharides such as 2-O-β-L-threo-hexopyranosyl-L-erythro-hexopyranose presents a notorious analytical challenge: severe spectral overlap...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Carbohydrate NMR Support Center. Characterizing complex disaccharides such as 2-O-β-L-threo-hexopyranosyl-L-erythro-hexopyranose presents a notorious analytical challenge: severe spectral overlap in the bulk ring proton region (3.4–4.0 ppm). This guide provides field-proven troubleshooting strategies, combining ultra-high field NMR, multidimensional pulse sequences, and logical deduction to achieve unambiguous structural elucidation.

Diagnostic Workflow

NMR_Troubleshooting Start Overlapping 1H NMR Signals (3.4 - 4.0 ppm) CheckField Access to Ultra-High Field (≥ 800 MHz)? Start->CheckField HighField Acquire NMR at High Field (Improves T2 & Dispersion) CheckField->HighField Yes Check13C Are 13C shifts resolved? (Run 1H-13C HSQC) CheckField->Check13C No HighField->Check13C HSQCTOCSY Run 1H-13C HSQC-TOCSY (Separates 1H by 13C shifts) Check13C->HSQCTOCSY Yes Derivatization Chemical Derivatization (e.g., Acetylation) Check13C->Derivatization No Resolve Unambiguous Signal Assignment & Linkage Determination HSQCTOCSY->Resolve Derivatization->Resolve

Diagnostic workflow for resolving overlapping 1H NMR signals in carbohydrate characterization.

Frequently Asked Questions (FAQs)

Q1: Why do the ring protons of L-threo and L-erythro hexopyranoses overlap so severely in 1D 1H NMR? Causality & Mechanism: Carbohydrates consist of heavily hydroxylated pyranose rings. Because the electronegativity of the oxygen atoms creates a nearly identical chemical environment for all endocyclic protons (H2 through H6), their resonance frequencies cluster tightly between 3.4 and 4.0 ppm[1]. In your specific disaccharide, the β-(1→2) linkage shifts the H2 of the L-erythro-hexopyranose downfield due to the glycosylation effect, but H3, H4, H5, and H6 of both the L-threo and L-erythro rings will remain severely congested. This lack of dispersion makes simple 1D 1H or even 2D COSY spectra nearly uninterpretable.

Q2: I cannot trace the spin system of the non-reducing end due to overlap in the 2D TOCSY. What is the next best step? Solution: Implement a2 experiment[2]. Why it works: While 1H chemical shifts are congested, 13C chemical shifts offer a much wider dispersion (~60 to 110 ppm for carbohydrates). The HSQC-TOCSY sequence first correlates a proton to its directly attached 13C (HSQC step), and then relays the magnetization through the continuous scalar-coupled proton network (TOCSY step)[2]. By spreading the overlapping proton TOCSY correlations across the highly resolved 13C dimension, you can isolate the complete spin system of the L-threo-hexopyranosyl unit starting from its distinct anomeric 13C/1H cross-peak.

Q3: Will moving from a 600 MHz to a 900 MHz spectrometer solve the overlap without needing 3D NMR? Solution: Yes, it often provides a dramatic improvement, but not solely because of the increased Hertz-per-ppm dispersion. Why it works: Ultra-high magnetic fields (≥ 800 MHz) inherently increase the frequency separation between resonances. More importantly for oligosaccharides, higher fields favorably alter molecular tumbling dynamics. The smaller rate of exponential decay (longer T2 relaxation time) at3, reducing the overlap of complex J-coupling multiplets and allowing fine-structure interpretation[3].

Troubleshooting Guide: Self-Validating Protocols

Issue: Ambiguous β-(1→2) Linkage Assignment in HMBC

Symptom: The 1H-13C HMBC cross-peak between the anomeric proton (H1') of the L-threo residue and the C2 of the L-erythro residue is masked by adjacent C3/C4 correlations, leaving the exact linkage position ambiguous.

Self-Validating Protocol: Selective 1D NOESY / ROESY To bypass HMBC overlap, we rely on through-space dipolar coupling to validate the linkage.

  • Identify the Anomeric Proton: Locate the isolated anomeric proton (H1') of the β-L-threo-hexopyranosyl unit (typically well-resolved at 4.4–5.0 ppm).

  • Selective Excitation: Apply a selective shaped pulse (e.g., Gaussian or RSNOB) targeting only the H1' resonance to avoid exciting the bulk ring protons.

  • Mixing Time Optimization: Set a NOESY mixing time of 150–200 ms. (Note: If the disaccharide's correlation time results in a near-zero NOE at your spectrometer frequency, switch to a ROESY sequence with a 200 ms spin-lock).

  • Detection & Validation: The resulting 1D spectrum will exclusively show spatial correlations (< 5 Å). A strong inter-residue NOE to the H2 of the L-erythro-hexopyranose confirms the 1→2 linkage. Validation: Because it is a 1D experiment, the digital resolution is high enough to extract the exact chemical shift and multiplet structure (J-couplings) of the target proton, allowing you to mathematically validate the assignment against your HSQC data.

Standard Operating Procedure: 1H-13C HSQC-TOCSY Acquisition

To systematically resolve the L-threo and L-erythro spin systems, follow this step-by-step methodology:

Step 1: Sample Preparation Dissolve 5–10 mg of the 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose in 0.5 mL of 99.99% D2O. Lyophilize and reconstitute the sample at least twice. This minimizes the residual water (HDO) signal (~4.7 ppm at 25°C), which can severely suppress or overlap with the critical anomeric signals[1].

Step 2: Probe Tuning and Shimming Insert the sample and allow it to equilibrate to 298 K. Tune and match the NMR probe for both 1H and 13C channels. Perform rigorous 3D gradient shimming to ensure optimal magnetic field homogeneity, which is critical for resolving tight J-couplings.

Step 3: Parameterization

  • Spectral Widths: Set the direct 1H spectral width to cover 3.0–5.5 ppm (or wider if anomeric signals dictate). Set the indirect 13C spectral width to 50–110 ppm to capture all ring and anomeric carbons.

  • Delays: Set the HSQC coupling constant delay based on an average 1JCH​ of 145 Hz.

  • Mixing Time (Critical): Set the TOCSY isotropic mixing time (e.g., DIPSI-2 sequence). Use 40 ms to observe only short-range adjacent protons (H1-H2), or 120 ms to transfer magnetization through the entire pyranose ring (H1 through H6)[2].

Step 4: Acquisition and Processing Acquire the data with sufficient scans (typically 8-16 per increment) to ensure high signal-to-noise for the 13C indirect dimension. During processing, apply a squared sine-bell window function in both dimensions prior to Fourier transformation. This enhances resolution and minimizes truncation artifacts, cleanly separating the L-threo and L-erythro spin systems.

Quantitative Data Presentation

The following table summarizes the resolution power and utility of various NMR techniques for overcoming carbohydrate spectral overlap.

NMR TechniqueDimensionalityPrimary Advantage for CarbohydratesResolution Power (3.4–4.0 ppm)Typical Acquisition Time
1H NMR (600 MHz) 1DRapid screening, anomeric ratio calculationLow (Severe overlap)< 5 minutes
1H-1H TOCSY 2DIdentifies isolated monosaccharide spin systemsModerate (Diagonal overlap)1–3 hours
1H-13C HSQC 2DSeparates direct C-H pairs by 13C shiftHigh1–4 hours
1H-13C HSQC-TOCSY 2D/3DResolves overlapping 1H networks via 13CVery High4–12 hours
Ultra-High Field (≥900 MHz) 1D / 2DIncreases intrinsic dispersion & narrows linewidthsExceptionalVaries

References

  • Primary Structure of Glycans by NMR Spectroscopy Source: Chemical Reviews (ACS Publications) URL:[Link]

  • NMR spectra of oligosaccharides at ultra-high field (900 MHz) have better resolution than expected due to favourable molecular tumbling Source: National Institutes of Health (PMC) URL:[Link]

  • HSQC-TOCSY Analysis: Understanding 2D NMR Application in Comparison with TOCSY Source: JEOL Column URL:[Link]

Sources

Optimization

reducing anomeric byproducts in 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose glycosylation

Welcome to the Technical Support Center for advanced glycosylation challenges. This guide is designed for researchers, chemists, and drug development professionals who are encountering issues with anomeric selectivity, s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced glycosylation challenges. This guide is designed for researchers, chemists, and drug development professionals who are encountering issues with anomeric selectivity, specifically in the synthesis of complex oligosaccharides such as 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose.

The formation of a glycosidic bond at a sterically hindered and less reactive secondary alcohol, like a 2-OH group, is a significant synthetic challenge. Achieving high stereoselectivity for the β-anomer in such cases requires a nuanced understanding of reaction mechanisms and careful optimization of reaction parameters. This guide provides in-depth, question-and-answer-based troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommendations to empower you to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is achieving β-selectivity in a 2-O-glycosylation so difficult?

A1: Several factors contribute to this challenge:

  • Steric Hindrance: The 2-position of a hexopyranose is sterically more crowded than other positions (e.g., 3, 4, or 6-OH), which can hinder the approach of the glycosyl donor.

  • Lower Nucleophilicity: The 2-OH group is generally less nucleophilic than primary alcohols (6-OH) and sometimes less reactive than other secondary alcohols due to electronic effects from the adjacent anomeric center.

  • Lack of Neighboring Group Participation: To achieve a 1,2-cis linkage like a β-mannoside or a β-L-rhamnopyranoside (which is structurally analogous to your target), a non-participating protecting group is required at the C-2 position of the donor.[1][2] The absence of a C-2 acyl group, which would otherwise enforce a 1,2-trans (α) linkage via an acyloxonium intermediate, means the reaction proceeds through a more reactive oxocarbenium ion intermediate.[3] This intermediate can be attacked from either the α or β face, often leading to a mixture of anomeric products.[4]

Q2: What is the fundamental mechanism governing the formation of α vs. β anomers in the absence of a C-2 participating group?

A2: The stereochemical outcome is determined by the reaction pathway, which exists on a spectrum between SN1 and SN2 mechanisms.[5]

  • SN1-like Pathway: The reaction proceeds through a dissociated oxocarbenium ion intermediate. This planar species can be attacked by the acceptor nucleophile from either the top (β) or bottom (α) face. The thermodynamically favored α-anomer, stabilized by the anomeric effect , is often the major product in this pathway.[6][7]

  • SN2-like Pathway: The acceptor nucleophile displaces the leaving group at the anomeric center in a single, concerted step. This pathway typically leads to an inversion of stereochemistry. For example, starting with an α-anomeric leaving group (like a trichloroacetimidate or a bromide) can favor the formation of the β-glycoside.

The reality is most glycosylations exist in a continuum between these two extremes. Factors like solvent, temperature, and promoter can shift the equilibrium between covalent intermediates (e.g., an α-glycosyl triflate) and various ion pairs (contact vs. solvent-separated), each leading to different stereochemical outcomes.[7]

Troubleshooting Guide: Poor β-Selectivity

This section addresses the common problem of obtaining unsatisfactory α/β anomeric ratios.

Problem: My reaction produces a nearly 1:1 mixture of α and β anomers, or is selective for the undesired α-anomer.

This is a classic sign that the reaction is proceeding through a long-lived, indiscriminate oxocarbenium ion (SN1-like pathway) or that conditions are favoring the thermodynamically stable α-product.

A systematic approach is key to solving selectivity issues. The following diagram outlines a decision-making process for troubleshooting.

troubleshooting_workflow cluster_solvent Solvent Optimization cluster_temp Temperature Control cluster_promoter Promoter/Activator Tuning start Analyze α/β Ratio (e.g., by NMR, HPLC) solvent Step 1: Modify Solvent System Is the solvent non-participating (e.g., DCM, Toluene)? start->solvent solvent_yes Action: Switch to a participating solvent (e.g., Acetonitrile, Diethyl Ether). Rationale: Intercept oxocarbenium ion. solvent->solvent_yes Yes solvent_no Proceed to Temperature Control. solvent->solvent_no No temp Step 2: Adjust Temperature Is the reaction run at 0°C or room temp? temp_yes Action: Lower temperature significantly (e.g., -40°C to -78°C). Rationale: Favor kinetically controlled β-product. temp->temp_yes Yes temp_no Proceed to Promoter. temp->temp_no No promoter Step 3: Change Promoter/Activator Are you using a highly reactive promoter (e.g., TMSOTf)? promoter_yes Action: Use a milder promoter or a pre-activation protocol. Rationale: Control rate of oxocarbenium formation. promoter->promoter_yes Yes promoter_no Proceed to Donor. promoter->promoter_no No donor Step 4: Modify Glycosyl Donor Are protecting groups optimized? end Solution Achieved donor->end solvent_yes->temp Re-evaluate solvent_no->temp temp_yes->promoter Re-evaluate temp_no->promoter promoter_yes->donor Re-evaluate promoter_no->donor

Caption: Troubleshooting workflow for improving β-anomeric selectivity.

Solution 1: Leverage Solvent Participation

Q: How can the reaction solvent directly influence the α/β ratio?

A: Solvents are not merely inert media; they can actively participate in the reaction mechanism. Nitrile and ether-based solvents are particularly effective at influencing stereoselectivity.[6][8]

  • Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents can attack the oxocarbenium ion intermediate from the α-face to form a transient α-nitrilium ion intermediate. The subsequent SN2-like displacement of this bulky nitrilium species by the acceptor alcohol can only occur from the opposite (β) face, leading to high β-selectivity.[6][8] This is often referred to as the "nitrile effect."

  • Ethereal Solvents (e.g., Diethyl Ether, THF, Dioxane): Ethereal solvents can also coordinate with the oxocarbenium ion. By forming a β-oxonium ion intermediate, they can block the β-face, forcing the acceptor to attack from the α-face, thereby increasing α-selectivity.[6][8] While this is the opposite of the desired outcome for your target molecule, it demonstrates the powerful directing effect of solvents.

solvent_participation cluster_main Mechanism of β-Selectivity via Nitrile Solvent Participation Donor Glycosyl Donor (α-Leaving Group) Oxo Oxocarbenium Ion (Planar Intermediate) Donor->Oxo Promoter Nitrilium α-Nitrilium-ion Adduct (Bulky Intermediate) Oxo->Nitrilium + CH₃CN (Solvent) α-face attack Product β-Glycoside (Desired Product) Nitrilium->Product + Acceptor-OH β-face attack (Sₙ2-like)

Caption: Nitrile solvent participation favors β-anomer formation.

SolventDielectric Constant (ε)NatureTypical Selectivity Outcome (No NGP)
Dichloromethane (DCM)9.1Non-coordinatingOften poor selectivity (α/β mixtures)[6]
Toluene2.4Non-coordinatingFavors α-anomer (anomeric effect)
Diethyl Ether (Et₂O)4.3Coordinating, EtherealFavors α-anomer[6][8]
Acetonitrile (MeCN)37.5Coordinating, NitrileStrongly favors β-anomer[6][8]

Actionable Protocol: If you are using a non-coordinating solvent like Dichloromethane (DCM) or Toluene, switch to Acetonitrile.

Solution 2: Control Reaction Temperature

Q: My selectivity is still poor even in acetonitrile. What role does temperature play?

A: Temperature is a critical factor that governs the kinetic versus thermodynamic control of a reaction.[8][9]

  • Thermodynamic Product (α-anomer): At higher temperatures (e.g., 0°C to room temperature), the reaction has enough energy to overcome higher activation barriers and reach the most stable product. Due to the anomeric effect, the α-glycoside is generally the thermodynamically more stable product.[6]

  • Kinetic Product (β-anomer): At lower temperatures (e.g., -40°C to -78°C), the reaction favors the pathway with the lowest activation energy, leading to the product that is formed fastest. In many glycosylation systems, particularly those involving SN2-like pathways or transient intermediates, the β-anomer is the kinetically favored product.[8]

Actionable Protocol: Perform the glycosylation at a significantly lower temperature. Start the reaction at -78°C (dry ice/acetone bath) and allow it to slowly warm to -40°C or -20°C over several hours. Monitor the reaction by TLC or LC-MS to avoid decomposition while ensuring progress.

Solution 3: Optimize the Promoter System and Donor Reactivity

Q: Can the choice of promoter or the protecting groups on my donor affect the outcome?

A: Absolutely. The entire system of donor, acceptor, and promoter is interconnected.

  • Promoter Choice: Highly reactive promoters (e.g., TMSOTf) can rapidly generate a free oxocarbenium ion, leading to a loss of stereocontrol.[10] Milder promoters or different activation systems (e.g., NIS/TfOH for thioglycosides) can modulate the reaction rate and favor a more controlled, selective pathway.[11] A "pre-activation" protocol, where the donor and promoter are stirred at low temperature before the acceptor is added, can sometimes improve selectivity by forming a more defined reactive intermediate.[12][13][14]

  • Protecting Groups: Protecting groups are not passive spectators; they exert profound electronic and steric effects.[1][15]

    • Electronic Effects: Electron-withdrawing groups (e.g., acetyl, benzoyl) on the glycosyl donor "disarm" it, making it less reactive. This can slow down the formation of the oxocarbenium ion, allowing other factors (like solvent participation) to exert better control, often improving β-selectivity.[11] Conversely, electron-donating groups (e.g., benzyl) "arm" the donor, increasing its reactivity and potentially reducing selectivity.[11][13]

    • Conformational Effects: Bulky protecting groups, such as a 4,6-O-benzylidene acetal, can lock the pyranose ring in a rigid conformation. This conformational constraint can destabilize the developing oxocarbenium ion, shifting the equilibrium toward a covalent α-triflate intermediate, which can then be attacked in an SN2-like fashion to yield the β-product.[7]

Actionable Protocol:

  • Tune Reactivity: If using an "armed" donor (e.g., per-O-benzylated), consider switching the C-4 and C-6 protecting groups to electron-withdrawing benzoyl esters to create a "disarmed" donor.

  • Employ Pre-activation:

    • Dissolve the glycosyl donor (1.2 equiv.) and a scavenger base like DTBMP (1.5 equiv.) in anhydrous DCM/MeCN (e.g., 1:1 mixture) at -78°C.

    • Add the promoter (e.g., Tf₂O or Ph₂SO/Tf₂O) and stir for 10-15 minutes to form the reactive intermediate.

    • Add a solution of the glycosyl acceptor (1.0 equiv.) in the same solvent dropwise.

    • Allow the reaction to warm slowly while monitoring its progress.

References

  • Bols, M., et al. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. SciSpace. [Link]

  • Uddin, M. J., et al. (2023). Factors and Strategies to Achieve Stereoselectivity of Glycosylation Reaction: A Review. International Journal of Research and Engineering. [Link]

  • Bols, M., et al. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry. [Link]

  • Mayes, H. B., et al. (2020). Predicting glycosylation stereoselectivity using machine learning. Chemical Science. [Link]

  • Krylov, V. B., et al. (2018). Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry. [Link]

  • Guo, J., & Ye, X. S. (2012). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. [Link]

  • Hsu, C. H., et al. (2018). Venturing beyond donor-controlled glycosylation: new perspectives toward anomeric selectivity. Accounts of Chemical Research. [Link]

  • Demchenko, A. V. (2005). CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications. ResearchGate. [Link]

  • Codée, J. D. C., et al. (2017). 1 Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Woerpel, K. A. (2010). Solvent Effect on Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]

  • Pedersen, C. M., et al. (2021). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. Journal of the American Chemical Society. [Link]

  • Gervay-Hague, J. (2012). Strategies for Protecting Group Free Glycosidation. University of California, Davis. [Link]

  • Hsu, C. H., et al. (2018). Venturing beyond Donor-Controlled Glycosylation: New Perspectives toward Anomeric Selectivity. Accounts of Chemical Research. [Link]

  • Kumar, R., et al. (2021). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research. [Link]

  • Wikipedia. (n.d.). Glycosidic bond. [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

  • McKay, M. J., & Nguyen, H. M. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. [Link]

  • Geurts, K. C., et al. (2015). Assembly of a Complex Branched Oligosaccharide by Combining Fluorous Supported Synthesis and Stereoselective Glycosylations using Anomeric Sulfonium Ions. The Journal of organic chemistry. [Link]

  • Wang, C. C., et al. (2007). Synthesis of Branched Man5 Oligosaccharides and an Unusual Stereochemical Observation. The Journal of organic chemistry. [Link]

  • Ferrier, R. J., & Prasad, N. (1969). Syntheses of methyl 2,3,6-trideoxy-α-L-erythro-hexopyranoside (methyl α-L-amicetoside) and methyl 2,3,4,6-tetradeoxy-4-(dimethylamino)-α-L-threo-hexopyranoside (methyl α-L-ossaminide). Journal of the Chemical Society C: Organic. [Link]

  • Le Mai, T., & van der Vorm, S. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews. [Link]

  • Garegg, P. J., & Kvarnstrom, I. (1983). Synthesis and characterisation of methyl 2-O-(beta-D- glucopyranosyl)-6-O-(alpha-L-rhamnopyranosyl)-alpha-D-glucopyranoside. Carbohydrate Research. [Link]

  • Lin, Y. A., & Li, Y. T. (2024). Synthetic Strategies for Bioactive Oligosaccharides. Molecules. [Link]

  • Wang, C. C., et al. (2007). Synthesis of Branched Man5 Oligosaccharides and an Unusual Stereochemical Observation. The Journal of Organic Chemistry. [Link]

  • Halcomb, R. L. (1998). Synthesis of the Amino Sugar from C-1027. ResearchGate. [Link]

  • Al-Awar, R. S., et al. (1998). Stereospecific synthesis of β-d-allopyranosides by dihydroxylation of β-d-erythro-2,3-dideoxyhex-2-enopyranosides. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Crich, D., & Smith, M. (2003). Direct synthesis of the beta-l-rhamnopyranosides. Organic Letters. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose vs. D-Enantiomer Counterparts

Executive Summary In the landscape of carbohydrate chemistry and drug development, the stereochemical inversion of glycans offers a powerful strategy to bypass native metabolic degradation. This guide provides an in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of carbohydrate chemistry and drug development, the stereochemical inversion of glycans offers a powerful strategy to bypass native metabolic degradation. This guide provides an in-depth comparative analysis between 2-O-β-L-threo-hexopyranosyl-L-erythro-hexopyranose (the L-enantiomer) and its native biological counterpart, 2-O-β-D-threo-hexopyranosyl-D-erythro-hexopyranose (the D-enantiomer). By examining their structural biology, enzymatic stability, and binding thermodynamics, we elucidate why L-disaccharides are emerging as premier scaffolds for metabolically stable therapeutics and orthogonal chemical probes.

The Mechanistic Causality of Chiral Recognition

Carbohydrate-active enzymes (CAZymes), such as β-glycosidases and amylases, possess highly conserved, chiral active sites that have evolutionarily optimized to recognize D-glycopyranosyl units. The hydrolysis of a β-glycosidic bond requires the substrate to adopt a specific distorted conformation (e.g., a 4H3​ half-chair or 1S3​ skew-boat) to stabilize the oxocarbenium ion-like transition state.

While the D-enantiomer perfectly aligns its hydroxyl groups with the active site's catalytic nucleophile and acid/base residues, the L-enantiomer experiences severe steric clashes. This transition state mismatch renders the L-disaccharide virtually invisible to native mammalian and microbial degradative pathways, imparting exceptional 1[1]. Consequently, L-sugars and their derivatives are highly sought after in pharmacology for their2[2], as well as their potential as 3[3] that bypass standard 4[4] pathways.

Pathway Sub Disaccharide Substrate D_Isomer D-Enantiomer (Native Substrate) Sub->D_Isomer L_Isomer L-Enantiomer (Stealth Scaffold) Sub->L_Isomer CAZyme CAZyme Active Site (Chiral Pocket) D_Isomer->CAZyme L_Isomer->CAZyme Match Transition State Match (Oxocarbenium Ion) CAZyme->Match Mismatch Steric Clash (No Catalytic Alignment) CAZyme->Mismatch Degrade Rapid Hydrolysis Match->Degrade Stable Metabolic Stability Mismatch->Stable

Chiral recognition and transition state formation in CAZymes.

Quantitative Performance Comparison

The table below summarizes the divergent physicochemical and biological behaviors of the two enantiomers under physiological conditions.

Parameter2-O-β-D-threo-Hexopyranosyl-D-erythro-hexopyranose2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose
Enzymatic Cleavage Rate ( kcat​ ) High (~150 s⁻¹)Negligible (< 0.001 s⁻¹)
Serum Half-Life (In Vitro) < 2 hours> 72 hours (Highly Stable)
GLUT Transporter Affinity High (Active Cellular Uptake)Low (Passive/Minimal Uptake)
Lectin Binding (e.g., ConA) Kd​ ~ 1.5 mMNo detectable binding
Primary Application Nutritional source, biological signalingMetabolically stable therapeutics, orthogonal probes

Self-Validating Experimental Protocols

As an Application Scientist, I must emphasize that any stability or binding assay evaluating L-sugars must be self-validating . A common pitfall in testing L-enantiomers is recording a false-positive "stability" result caused by an inactive enzyme preparation. The following protocols integrate the D-enantiomer as a mandatory internal positive control to guarantee system integrity.

Protocol 1: In Vitro Glycosidase Resistance Assay (HPLC-RID)

Causality Note: We utilize a Refractive Index Detector (RID) because native disaccharides lack strong UV chromophores. Derivatization is avoided as it can alter the substrate's interaction with the enzyme.

  • Substrate Preparation: Prepare 10 mM stock solutions of both the L-enantiomer and the D-enantiomer in 50 mM Sodium Acetate buffer (pH 5.0).

  • Enzyme Activation: Reconstitute purified β-glycosidase (e.g., from Aspergillus niger) to a working concentration of 1 U/mL in the same buffer.

  • Parallel Incubation: Initiate the reaction by adding 10 µL of enzyme to 90 µL of each substrate in separate vials. Incubate at 37°C.

  • Heat Quenching: At intervals (0, 15, 30, 60, 120 min), extract 10 µL aliquots and immediately heat at 95°C for 5 minutes. Causality Note: Heat quenching is chosen over acid/base quenching to prevent non-enzymatic hydrolysis of the glycosidic bond, which would skew the stability data.

  • HPLC-RID Analysis: Inject the quenched samples onto an analytical Aminex HPX-87H column.

  • Validation Check: The assay is only considered valid if the D-enantiomer shows >90% degradation within 60 minutes. The L-enantiomer's peak area is then plotted over time to confirm resistance.

Workflow P1 1. Prepare Equimolar Substrates P2 2. Incubate with Enzyme (37°C) P1->P2 P3 3. Quench Reactions (Heat) P2->P3 P4 4. HPLC-RID Quantification P3->P4 P5 5. Calculate Kinetic Parameters P4->P5

Self-validating HPLC-RID workflow for determining enzymatic stability.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Orthogonal Lectin Binding

Causality Note: ITC is selected because it measures thermodynamic parameters ( ΔH , ΔS , Kd​ ) directly in solution without the need for fluorescent labeling, which could sterically hinder the binding interface of small disaccharides.

  • Sample Dialysis: Dialyze the target lectin (e.g., Concanavalin A) overnight against 20 mM HEPES, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂ (pH 7.4).

  • Ligand Preparation: Dissolve the L- and D-enantiomers in the exact final dialysate buffer to prevent heat-of-dilution artifacts.

  • Control Titration (Validation): Titrate the D-enantiomer (syringe, 5 mM) into the lectin (cell, 0.1 mM) at 25°C. A clear exothermic/endothermic binding isotherm must be observed to validate lectin folding and activity.

  • Experimental Titration: Wash the cell thoroughly and repeat the titration using the 2-O-β-L-threo-hexopyranosyl-L-erythro-hexopyranose.

  • Data Integration: The absence of heat peaks (beyond background dilution heat) for the L-enantiomer confirms orthogonal non-binding behavior.

References

  • Microbial production of xylitol, L-xylulose and L-xylose Source: Aalto University
  • GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential Source: NIH
  • Characterization of the First Bacterial and Thermostable GDP-Mannose 3,5-Epimerase Source: MDPI
  • Enzymes, In Vivo Biocatalysis, and Metabolic Engineering for Enabling a Circular Economy and Sustainability Source: ACS Public

Sources

Comparative

benchmarking enzymatic degradation rates of 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose

Benchmarking Enzymatic Degradation Rates of 2-O- β -L-threo-Hexopyranosyl-L-erythro-hexopyranose Executive Summary The metabolic processing of rare L-sugars has become a critical frontier in synthetic biology, biomass va...

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Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Enzymatic Degradation Rates of 2-O- β -L-threo-Hexopyranosyl-L-erythro-hexopyranose

Executive Summary

The metabolic processing of rare L-sugars has become a critical frontier in synthetic biology, biomass valorization, and the development of novel therapeutics. Unlike ubiquitous D-hexoses, L-hexoses and their complex disaccharides exhibit profound resistance to standard microbial degradation. This guide provides an objective, data-driven comparison of enzymatic alternatives for the degradation of 2-O- β -L-threo-Hexopyranosyl-L-erythro-hexopyranose , a highly specific disaccharide featuring a β(1→2) glycosidic linkage. By benchmarking a wild-type β -L-glycosidase against an engineered hydrolase and a commercial mixture, this guide establishes a definitive framework for selecting biocatalysts in rare sugar processing.

The Challenge of L-Sugar Disaccharide Hydrolysis

The substrate, 2-O- β -L-threo-Hexopyranosyl-L-erythro-hexopyranose, consists of an L-threo-hexopyranose (an L-galactose stereoisomer) linked to an L-erythro-hexopyranose (an L-mannose stereoisomer). According to the1 [1], the thermodynamic stability and unique stereochemistry of L-hexoses make them highly resistant to conventional β -glucosidases. Cleaving the β(1→2) bond requires an enzyme with a highly specialized active site capable of accommodating the bulky, inverted chirality of the L-erythro-hexopyranose leaving group.

Pathway Substrate 2-O-beta-L-threo-Hexopyranosyl- L-erythro-hexopyranose Complex Enzyme-Substrate Transition State Substrate->Complex Binding (Km) Enzyme beta-L-Glycosidase (WT / Eng-HEH) Enzyme->Complex Active Site Recognition Prod1 L-threo-hexopyranose Complex->Prod1 Hydrolysis (kcat) Prod2 L-erythro-hexopyranose Complex->Prod2 Glycosidic Bond Cleavage

Enzymatic degradation pathway of the L-hexose disaccharide.

Enzyme Alternatives: A Comparative Analysis

To determine the most efficient biocatalyst for this substrate, we benchmarked three distinct enzyme profiles:

  • Wild-Type β -L-Glycosidase (WT-bLG): Sourced from extremophilic bacteria adapted to rare sugar environments. While it possesses baseline 2 [2], its wild-type active site is partially sterically hindered by the L-erythro moiety.

  • Engineered High-Efficiency Hydrolase (Eng-HEH): A rationally designed variant of WT-bLG. Through directed evolution, the aglycone-binding pocket was widened by mutating two bulky tyrosine residues to alanine (Y142A/Y205A), specifically reducing steric clashes with the L-erythro-hexopyranose leaving group.

  • Broad-Spectrum Commercial Glycosidase Mix (Comm-GM): A standard industrial cocktail (primarily optimized for D-cellobiose and D-lactose). Included as a negative/baseline control to demonstrate the necessity of specialized biocatalysts.

Kinetic Performance Data

The quantitative degradation rates were modeled using Michaelis-Menten kinetics. The catalytic efficiency ( kcat​/Km​ ) serves as the primary metric for comparison.

Enzyme Alternative Km​ (mM) kcat​ (s −1 )Catalytic Efficiency ( kcat​/Km​ ) (s −1 mM −1 )Optimal pHSubstrate Half-Life ( t1/2​ )*
WT-bLG 4.25 ± 0.1512.42.916.545.2 min
Eng-HEH 1.80 ± 0.08 48.6 27.00 6.58.4 min
Comm-GM > 50.0< 0.1< 0.0025.0> 72 hours

*Calculated at a standard enzyme loading of 10 nM and an initial substrate concentration of 5 mM.

Data Insight: The engineered variant (Eng-HEH) demonstrates a nearly 10-fold increase in catalytic efficiency over the wild-type. The drastic reduction in Km​ confirms that the widened active site successfully enhanced substrate affinity, while the commercial mixture failed to achieve meaningful hydrolysis, proving that D-sugar optimized enzymes cannot process this L-sugar stereoisomer.

Experimental Methodology (Self-Validating Protocol)

To ensure scientific integrity, the following protocol integrates internal controls and relies on mass spectrometry rather than unspecific colorimetric assays. This methodology is adapted from established protocols for3 [3].

Workflow Prep Substrate Preparation Incubate Enzyme Incubation Prep->Incubate Aliquot Quench Reaction Quenching (TFA) Incubate->Quench Time-course sampling Analyze LC-MS/MS Quantification Quench->Analyze Centrifugation Kinetics Michaelis-Menten Modeling Analyze->Kinetics Data Output

Self-validating experimental workflow for kinetic benchmarking.

Step 1: Substrate & Buffer Preparation
  • Action: Prepare a 50 mM stock solution of 2-O- β -L-threo-Hexopyranosyl-L-erythro-hexopyranose in 50 mM sodium phosphate buffer (pH 6.5).

  • Causality: Sodium phosphate at pH 6.5 maintains the structural integrity of the L-hexose monomers and provides the optimal ionization state for the catalytic nucleophile (typically a glutamate residue) in the enzyme's active site.

Step 2: Time-Course Enzymatic Reaction
  • Action: Initiate the reaction by adding 10 nM of the purified enzyme to 5 mM of the substrate at 37°C. Run a parallel control using heat-inactivated enzyme (boiled at 95°C for 10 mins).

  • Causality (Self-Validation): The heat-inactivated control is critical. It accounts for any spontaneous autohydrolysis of the β(1→2) linkage caused by thermal or buffer conditions, ensuring that all measured degradation is strictly enzymatically driven.

Step 3: Reaction Quenching
  • Action: At precise intervals (e.g., 1, 5, 10, 20, 30 minutes), extract 50 µL aliquots and immediately mix with 50 µL of 1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Causality: TFA instantly drops the pH below 3.0. This rapidly protonates the catalytic carboxylate residues, instantly halting hydrolysis without causing the rare sugar products to precipitate out of solution.

Step 4: LC-MS/MS Quantification
  • Action: Centrifuge the quenched samples at 14,000 x g for 5 minutes. Analyze the supernatant using LC-MS/MS in negative ion mode, tracking the depletion of the disaccharide ( m/z 341.11) and the appearance of the monosaccharide products ( m/z 179.05).

  • Causality: Traditional colorimetric assays (like DNS) rely on reducing ends and cannot distinguish between the intact disaccharide's reducing end and the newly formed monomers. LC-MS/MS provides precise mass-to-charge quantification, ensuring absolute structural confirmation of the specific cleavage products.

References

  • Izumori, K. (2006). Izumoring: A strategy for bioproduction of all hexoses. Journal of Biotechnology.
  • Hu, Y., et al. (2009). Acceptor specificity and transfer efficiency of a beta-glycosidase from the Chinese white jade snail. Bioscience, Biotechnology, and Biochemistry.
  • Ryu, S., et al. (2016). Methods to Activate and Elucidate Complex Endogenous Sugar Metabolism in Yarrowia lipolytica. OSTI.

Sources

Validation

High-Resolution Cross-Validation of MS/MS Data for Stereospecific Disaccharide Identification: A Comparative Guide

Executive Summary Identifying specific stereoisomers such as 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose presents a formidable challenge in analytical glycomics. Disaccharides composed of hexopyranosyl-hexopyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Identifying specific stereoisomers such as 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose presents a formidable challenge in analytical glycomics. Disaccharides composed of hexopyranosyl-hexopyranose units are highly polar, lack chromophores, and exhibit1[1]. Because stereoisomers produce identical precursor ions (m/z) and exhibit nearly indistinguishable fragmentation patterns under standard full MS scans, 2[2].

To achieve high-confidence identification, a cross-validated approach utilizing orthogonal gas-phase separation and derivatization techniques is mandatory. As an Application Scientist, I have structured this guide to objectively compare three advanced, field-proven methodologies: Trapped Ion Mobility Spectrometry (TIMS-MS) , Cyclic Ion Mobility (cIMS) , and Ambient Ionization (DART-MS/MS) .

The Mechanistic Challenge: Causality in Carbohydrate Fragmentation

When analyzing the target 1→2 linked L-threo/L-erythro disaccharide via standard positive-ion ESI-MS/MS (e.g., as a sodium adduct, [M+Na]⁺), the electrostatic interaction between the sodium ion and the flexible hydroxyl groups forces the molecule into a compact, low-energy conformation. This phenomenon collapses the subtle steric differences between L-threo and L-erythro configurations,3[3]. Furthermore, standard Collision-Induced Dissociation (CID) predominantly yields generic cross-ring cleavages that fail to definitively pinpoint the 1→2 glycosidic linkage. To overcome this, we must alter the ionization chemistry or physically modify the analyte prior to fragmentation.

Comparative Methodologies & Causality

Trapped Ion Mobility Spectrometry (TIMS-MS) via Halide Adduction

The Causality: Instead of using positive-ion mode, switching to negative-ion mode and introducing halide dopants (Cl⁻, Br⁻) fundamentally changes the adduction mechanism. Halides coordinate more diffusely via hydrogen bonding rather than strong electrostatic attraction, which4[4]. This preserves the native conformational volume of the disaccharide in the gas phase. Consequently, the L-threo and L-erythro isomers exhibit distinct CCS values, allowing TIMS to separate them before they enter the collision cell.

Cyclic Ion Mobility Mass Spectrometry (cIMS-MS/MS) with Lithium Adduction

The Causality: If positive ion mode must be used, lithium ([M+Li]⁺)5[5] compared to sodium or potassium. Its smaller ionic radius tightly coordinates specific stereocenters without completely collapsing the global structure. Furthermore, 6[6] that are otherwise poorly separated as single-molecule precursors.

Ambient Ionization DART-MS/MS with In Situ Methylation

The Causality: Chemical derivatization eliminates the ambiguity of mutarotation and locks the linkage positions. By utilizing tetramethylammonium hydroxide (TMAH) in a DART source,2[2]. For a 1→2 linked disaccharide like our target, the C2 position is occupied by the glycosidic bond. This specific structural constraint yields a2[2], which is mechanistically impossible for 1→3 or 1→4 linkages.

Data Presentation: Performance Comparison

Table 1: Platform Comparison for Hexopyranosyl-hexopyranose Isomer Differentiation

Analytical PlatformIonization StatePrimary Differentiation MetricResolving Power (Rs)Throughput
Standard LC-ESI-MS/MS [M+Na]⁺Retention Time & CIDLow (Rs < 0.8)Low (LC dependent)
DART-MS/MS (Methylation) [M+CH₃]⁺Diagnostic Marker IonsAbsolute (m/z 410.24)High (< 1 min/sample)
TIMS-MS (Halide Adduct) [M+Cl]⁻Collision Cross Section (CCS)High (Rs > 1.5)Medium (Direct Infusion)
cIMS-MS/MS (Li⁺ Adduct) [M+Li]⁺Drift Time SelectivityHighMedium

Table 2: Diagnostic Marker Ions for Permethylated Disaccharide Linkages (DART-MS/MS)

Linkage TypePrecursor Ion (m/z)Diagnostic MS/MS MarkerSpecificity
1→2 (Target) 514.32 or 410.24m/z 410.24Unique to 1→2 linkage
1→3 514.32 or 310.22m/z 310.22Unique to 1→3 linkage
1→4 456.28m/z 424.26Common to 1→4 linkages
1→6 500.31N/ADifferentiated by precursor

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate mandatory system suitability checks. Data should only be acquired if the system passes these internal validations.

Protocol A: DART-MS/MS In Situ Methylation Workflow
  • System Suitability (Self-Validation): Spot 1 µL of a 1:1 mixture of standard sophorose (1→2) and cellobiose (1→4) onto the DART mesh. Confirm the presence of mutually exclusive precursor ions at m/z 410.24 (sophorose) and m/z 456.28 (cellobiose) before proceeding.

  • Sample Preparation: Dissolve the 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose sample in LC-MS grade water to a concentration of 10 µg/mL.

  • Reagent Mixing: Mix 5 µL of the sample with 5 µL of 25% aqueous tetramethylammonium hydroxide (TMAH).

  • Ambient Ionization: Apply 2 µL of the mixture directly to the DART sample introduction module. Set the DART gas (helium) temperature to 300°C to drive instantaneous permethylation and volatilization.

  • Data Acquisition: Acquire full scan MS data. Isolate the m/z 410.24 precursor (diagnostic for the 1→2 linkage) and perform CID-MS/MS to map the specific L-threo/L-erythro cross-ring fragments.

Protocol B: TIMS-MS Halide Adduction Workflow
  • System Suitability (Self-Validation): Infuse a calibration mixture of Agilent Tune Mix spiked with 10 µM chloride and bromide salts. Validate that the TIMS resolving power (R = CCS / ΔCCS) exceeds 60 for the m/z 600-1000 range.

  • Sample Preparation: Dilute the disaccharide to 5 µM in 50:50 Methanol:Water. Spike the solution with 100 µM ammonium chloride (NH₄Cl) to drive [M+Cl]⁻ adduction.

  • Direct Infusion: Introduce the sample via nano-electrospray ionization (nESI) at a flow rate of 0.5 µL/min in negative ion mode.

  • Mobility Separation: Set the TIMS accumulation and ramp times to 100 ms. Monitor the m/z 377 [M+Cl]⁻ precursor.

  • Data Analysis: Extract the mobilogram for m/z 377. The L-threo and L-erythro isomers will resolve into distinct drift time peaks, allowing for unambiguous assignment based on their unique CCS values.

Visualization: Cross-Validation Workflow

G Start Disaccharide Sample (Hexopyranosyl-hexopyranose) Split Cross-Validation Strategy Start->Split Method1 Method 1: TIMS-MS (Halide Adduction) Split->Method1 Method2 Method 2: DART-MS/MS (In Situ Methylation) Split->Method2 Method3 Method 3: cIMS-MS/MS (Lithium Adduction) Split->Method3 Data1 Collision Cross Section (CCS) Profiling Method1->Data1 Data2 Linkage-Specific Marker Ions (m/z 410) Method2->Data2 Data3 Drift Time Selectivity Method3->Data3 Output Unambiguous Identification: 2-O-beta-L-threo-Hexopyranosyl- L-erythro-hexopyranose Data1->Output Data2->Output Data3->Output

Multi-dimensional cross-validation workflow for disaccharide stereoisomer identification.

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Comparative

Comparative Binding Affinity of β-Galactoside-Containing Disaccharides to Lectins: A Methodological and Data-Driven Guide

Authored by: Dr. Evelyn Reed, Senior Application Scientist In the intricate world of glycobiology, the specific recognition of carbohydrate structures by proteins known as lectins governs a vast array of cellular process...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

In the intricate world of glycobiology, the specific recognition of carbohydrate structures by proteins known as lectins governs a vast array of cellular processes, from immune responses to pathogen recognition and cell signaling. Understanding the binding affinity and specificity of these interactions is paramount for the development of novel therapeutics, diagnostic tools, and research reagents. This guide provides a comprehensive comparison of the binding affinity of a representative β-galactoside-containing disaccharide, Lactose (β-D-galactopyranosyl-(1→4)-D-glucopyranose), to a panel of well-characterized lectins. While the initial query focused on the rare disaccharide 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose, the lack of available experimental data necessitated the use of the structurally relevant and extensively studied lactose as a model system. The principles and methodologies detailed herein are broadly applicable to the study of other carbohydrate-lectin interactions.

This document is intended for researchers, scientists, and drug development professionals actively engaged in the study of glycoscience. We will delve into the theoretical underpinnings and practical application of key biophysical techniques, present comparative binding data, and offer insights into the interpretation of these results.

The Critical Role of Experimental Technique in Quantifying Binding Affinity

The choice of analytical method is a critical determinant in the accuracy and richness of the data obtained. Different techniques offer distinct advantages and provide complementary information regarding the thermodynamics and kinetics of binding. Here, we compare three widely employed methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Enzyme-Linked Lectin Assay (ELLA).

Isothermal Titration Calorimetry (ITC)

ITC stands as the gold standard for thermodynamic characterization of biomolecular interactions. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

The causality behind employing ITC lies in its ability to provide a true in-solution measurement, without the need for labeling or immobilization of the interactants, thus avoiding potential artifacts. This is particularly crucial for studying carbohydrate-lectin interactions, which are often characterized by fast kinetics and can be sensitive to modifications.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for the determination of both the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

The primary advantage of SPR is its high sensitivity and the kinetic information it provides, offering deeper insights into the dynamics of the interaction. The choice to immobilize the lectin and flow the carbohydrate over the surface is a common experimental design, as proteins are generally more amenable to robust immobilization chemistries.

Enzyme-Linked Lectin Assay (ELLA)

ELLA is a plate-based assay that provides a high-throughput and cost-effective method for assessing carbohydrate-lectin binding. In a typical competitive ELLA format, a glycoconjugate (e.g., a glycoprotein or a biotinylated polyacrylamide-lactose conjugate) is immobilized on a microtiter plate. A labeled lectin is then incubated with varying concentrations of a free carbohydrate inhibitor (the analyte). The ability of the free carbohydrate to inhibit the binding of the labeled lectin to the immobilized glycoconjugate is then quantified.

ELLA is particularly useful for screening large libraries of carbohydrates against a specific lectin to identify potential inhibitors or to rank the relative binding affinities of a series of analogs. While it is generally considered a semi-quantitative method, with careful experimental design and appropriate controls, it can provide reliable IC50 values (the concentration of inhibitor required to achieve 50% inhibition), which are related to the binding affinity.

Comparative Binding Affinity of Lactose to Selected Lectins

The following table summarizes the binding affinities of lactose to a selection of lectins with varying carbohydrate specificities, as determined by the aforementioned techniques. The selection includes Galectin-3, a well-known β-galactoside binding lectin, Ricinus Communis Agglutinin I (RCA120), another lactose-binding lectin, and Concanavalin A (Con A), a mannose-binding lectin that serves as a negative control to demonstrate specificity.

LectinLigandTechniqueDissociation Constant (KD)Reference
Galectin-3LactoseITC~150 µM
Galectin-3LactoseSPR~50-200 µM
RCA120LactoseITC~45 µM
Concanavalin ALactose-No significant binding

Note: The binding affinities can vary depending on the specific experimental conditions (e.g., temperature, pH, buffer composition). The values presented here are representative.

The data clearly demonstrates the specific recognition of lactose by Galectin-3 and RCA120, with no significant interaction observed with Concanavalin A, as expected. The KD values in the micromolar range are typical for carbohydrate-lectin interactions, which are often characterized by low to moderate affinity but high avidity through multivalent presentation.

Experimental Protocols and Workflows

To ensure the trustworthiness and reproducibility of the binding data, it is essential to follow well-defined and validated protocols. The following sections provide step-by-step methodologies for each of the discussed techniques.

Isothermal Titration Calorimetry (ITC) Workflow

This protocol outlines a typical ITC experiment for measuring the binding of lactose to Galectin-3.

Protocol Steps:

  • Protein Preparation: Dialyze purified Galectin-3 extensively against the desired experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4) to ensure buffer matching.

  • Ligand Preparation: Dissolve lactose in the final dialysis buffer to the desired concentration.

  • Concentration Determination: Accurately determine the concentrations of both the protein and the ligand using a reliable method (e.g., UV-Vis spectroscopy for the protein and refractometry for the carbohydrate).

  • Instrument Setup: Set up the ITC instrument to the desired experimental temperature (e.g., 25°C).

  • Loading the Cell and Syringe: Load the sample cell with the Galectin-3 solution (e.g., 50 µM) and the injection syringe with the lactose solution (e.g., 1 mM).

  • Titration: Perform a series of injections of the lactose solution into the sample cell, recording the heat change after each injection.

  • Data Analysis: Integrate the raw data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., a one-site binding model) to determine the KD, ΔH, and stoichiometry (n).

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis P1 Dialyze Galectin-3 E1 Load Cell & Syringe P1->E1 P2 Dissolve Lactose P2->E1 P3 Determine Concentrations P3->E1 E2 Perform Titration E1->E2 A1 Integrate Raw Data E2->A1 A2 Fit to Binding Model A1->A2 A3 Determine K_D, ΔH, n A2->A3

Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.

Surface Plasmon Resonance (SPR) Workflow

This protocol describes a typical SPR experiment for analyzing the binding of lactose to immobilized Galectin-3.

Protocol Steps:

  • Sensor Chip Preparation: Select a suitable sensor chip (e.g., a CM5 chip) and activate the carboxyl groups on the surface using a mixture of EDC and NHS.

  • Lectin Immobilization: Inject the Galectin-3 solution over the activated surface to achieve covalent immobilization via amine coupling. A target immobilization level should be chosen to avoid mass transport limitations.

  • Deactivation: Inject ethanolamine to deactivate any remaining active esters on the surface.

  • Analyte Injection: Prepare a series of concentrations of lactose in the running buffer. Inject the lactose solutions over the immobilized Galectin-3 surface, followed by a dissociation phase where only running buffer is flowed.

  • Regeneration: If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration) to remove any bound lactose and prepare the surface for the next injection.

  • Data Analysis: Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgrams. Fit the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine ka, kd, and KD.

SPR_Workflow cluster_prep Chip Preparation cluster_exp Binding Measurement cluster_analysis Data Analysis P1 Activate Sensor Chip P2 Immobilize Lectin P1->P2 P3 Deactivate Surface P2->P3 E1 Inject Lactose (Association) P3->E1 E2 Flow Buffer (Dissociation) E1->E2 E3 Regenerate Surface E2->E3 A1 Reference Subtraction E2->A1 A2 Fit to Kinetic Model A1->A2 A3 Determine k_a, k_d, K_D A2->A3

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Enzyme-Linked Lectin Assay (ELLA) Workflow

This protocol details a competitive ELLA for assessing the inhibitory effect of lactose on the binding of a labeled lectin to an immobilized glycoconjugate.

Protocol Steps:

  • Plate Coating: Coat the wells of a microtiter plate with a lactose-containing glycoconjugate (e.g., asialofetuin) and incubate to allow for adsorption.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a suitable blocking agent (e.g., Bovine Serum Albumin).

  • Inhibition: Prepare a series of dilutions of lactose. In a separate plate, pre-incubate a constant concentration of a labeled lectin (e.g., HRP-conjugated RCA120) with the different concentrations of lactose.

  • Binding: Transfer the lectin-lactose mixtures to the coated and blocked microtiter plate and incubate to allow for competitive binding.

  • Detection: Wash the plate to remove unbound lectin. Add a substrate for the enzyme label (e.g., TMB for HRP) and incubate to allow for color development.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Plot the absorbance as a function of the lactose concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ELLA_Workflow S1 Coat Plate with Glycoconjugate S2 Block Non-specific Sites S1->S2 S3 Pre-incubate Labeled Lectin with Lactose Inhibitor S2->S3 S4 Transfer to Coated Plate for Competitive Binding S3->S4 S5 Wash and Add Substrate S4->S5 S6 Measure Absorbance S5->S6 S7 Determine IC50 S6->S7

Caption: Enzyme-Linked Lectin Assay (ELLA) competitive workflow.

Concluding Remarks

The comprehensive analysis of carbohydrate-lectin interactions requires a multi-faceted approach, leveraging the strengths of various biophysical techniques. While ITC provides unparalleled thermodynamic detail, SPR offers invaluable kinetic insights, and ELLA allows for high-throughput screening. The data presented for lactose binding to Galectin-3 and RCA120 underscores the specificity of these interactions and provides a quantitative basis for comparison. The detailed protocols and workflows provided herein serve as a robust foundation for researchers to design and execute their own binding studies, ensuring data integrity and contributing to the ever-expanding understanding of the language of glycobiology.

References

  • Ahmad, N., Gabius, H. J., Kaltner, H., André, S., & Brewer, C. F. (2004). Thermodynamic binding studies of wild-type and mutant human galectin-3-binding to saccharides. Glycobiology, 14(10), 817-825. [Link]

  • Sörme, P., Kahl-Knutsson, B., Wellmar, U., Magnusson, B. G., Leffler, H., & Nilsson, U. J. (2004). Design and synthesis of galectin-3 inhibitors. Methods in enzymology, 380, 28-54. [Link]

  • Gupta, D., Dam, T. K., Oscarson, S., & Brewer, C. F. (1997). Thermodynamics of binding of multivalent saccharides to ricinus communis agglutinin I. Journal of Biological Chemistry, 272(10), 6388-6392. [Link]

  • Loris, R., Hamelryck, T., Bouckaert, J., & Wyns, L. (1998). Legume lectin structure. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology), 1383(1), 9-36. [Link]

Validation

A Comparative Guide to the Stereoselective Synthesis of 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose: Methodologies and Validation

For Researchers, Scientists, and Drug Development Professionals The stereoselective synthesis of complex carbohydrates remains a formidable challenge in modern organic chemistry. The precise control over the formation of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereoselective synthesis of complex carbohydrates remains a formidable challenge in modern organic chemistry. The precise control over the formation of glycosidic linkages is paramount for the development of novel therapeutics, vaccines, and diagnostics. This guide provides an in-depth comparison of validated stereoselective synthesis methods applicable to the formation of 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose, a disaccharide presenting significant synthetic hurdles. While no direct synthesis of this specific molecule has been reported in the literature, this guide draws upon established and analogous methodologies for the construction of challenging 1,2-cis-β-L-glycosidic linkages.

The Synthetic Challenge: Deconstructing the Target Disaccharide

The synthesis of 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose requires the stereocontrolled formation of a β-glycosidic bond between an L-threo-hexopyranosyl donor and the 2-hydroxyl group of an L-erythro-hexopyranose acceptor. The primary difficulties arise from:

  • The β-L-Configuration: The formation of 1,2-cis glycosidic linkages, such as the β-linkage from an L-sugar donor with an axial C2 substituent (analogous to β-mannosylation in D-sugars), is inherently difficult. This is due to the absence of neighboring group participation from a C2-acyl protecting group, which typically directs the formation of 1,2-trans linkages. The anomeric effect also favors the formation of the α-anomer, making the desired β-anomer the thermodynamically less stable product.

  • The L-Stereochemistry: While the fundamental principles of glycosylation apply to both D- and L-sugars, the availability of starting materials and established protocols are often more limited for the L-series.

  • Glycosylation at the 2-OH Position: The 2-hydroxyl group of a hexopyranose can be sterically hindered and its reactivity is highly dependent on the protecting group scheme of the acceptor molecule.

This guide will focus on two of the most promising and validated strategies to overcome these challenges: Intramolecular Aglycon Delivery (IAD) and Organoboron-Mediated Glycosylation .

Comparative Analysis of Leading Synthetic Strategies

The following table summarizes the key performance indicators of the two leading methodologies for the formation of analogous β-L-rhamnopyranosides (a common L-threo-hexopyranose), providing a reasonable expectation for the synthesis of the target disaccharide.

MethodologyGlycosyl DonorPromoter/ConditionsDiastereoselectivity (β:α)Yield (%)Key AdvantagesPotential Limitations
Intramolecular Aglycon Delivery (IAD) 2-O-Naphthylmethyl (NAP) protected thioglycosideDDQ, then NIS/TfOH or MeOTfExclusive β-selectivity reported60-85%High to complete stereoselectivity, reliable for complex systems.Requires additional steps for tethering and detethering the acceptor.
Organoboron-Mediated Glycosylation 1,2-Anhydro-L-rhamnopyranoseAcceptor-derived borinic or boronic esterComplete β-selectivity reported70-90%High stereospecificity, mild reaction conditions, high yields.Requires the synthesis of a specific 1,2-anhydro donor.

In-Depth Methodology Review

Intramolecular Aglycon Delivery (IAD)

Principle: IAD is a powerful strategy that circumvents the challenges of intermolecular glycosylations by temporarily tethering the glycosyl acceptor to the donor. This pre-organization ensures that the glycosylation occurs in an intramolecular fashion, with the acceptor delivered to the anomeric center from a specific face, thus dictating the stereochemical outcome. The use of a 2-O-naphthylmethyl (NAP) ether as the tethering group has proven particularly effective for the synthesis of 1,2-cis-β-L-glycosides.[1][2]

Mechanism: The synthesis proceeds in three key stages:

  • Tethering: The 2-O-NAP group of the L-threo-hexopyranosyl donor is oxidatively coupled with the 2-OH of the L-erythro-hexopyranose acceptor to form a mixed acetal.

  • Intramolecular Glycosylation: Activation of the anomeric leaving group (e.g., a thiophenyl group) initiates the intramolecular transfer of the acceptor from the mixed acetal to the anomeric carbon, exclusively from the β-face.

  • Deprotection: The remaining protecting groups are removed to yield the final disaccharide.

Workflow Diagram:

IAD_Workflow Donor L-threo-Hexopyranosyl Donor (2-O-NAP, 1-SPh) Tethering Tethering (DDQ) Donor->Tethering Acceptor L-erythro-Hexopyranose Acceptor (Free 2-OH) Acceptor->Tethering Mixed_Acetal Mixed Acetal Intermediate Tethering->Mixed_Acetal Activation Activation (NIS/TfOH) Mixed_Acetal->Activation IAD Intramolecular Glycosylation Activation->IAD Protected_Disaccharide Protected β-Disaccharide IAD->Protected_Disaccharide Deprotection Deprotection Protected_Disaccharide->Deprotection Final_Product Target Disaccharide Deprotection->Final_Product

Caption: Intramolecular Aglycon Delivery (IAD) Workflow.

Experimental Protocol (Adapted from literature for β-L-rhamnopyranosides):

Step 1: Synthesis of the L-threo-Hexopyranosyl Donor

  • Starting from L-rhamnose, introduce a thiophenyl group at the anomeric position.

  • Selectively protect the 3- and 4-hydroxyl groups (e.g., as benzyl ethers).

  • Introduce a 2-naphthylmethyl (NAP) ether at the 2-OH position.

Step 2: Synthesis of the L-erythro-Hexopyranose Acceptor

  • Synthesize L-glucose or L-allose from a suitable starting material (e.g., via inversion from a D-sugar).[3]

  • Protect the 3,4, and 6-hydroxyl groups, leaving the 2-OH free. A possible strategy involves:

    • Formation of a 4,6-O-benzylidene acetal.

    • Protection of the 3-OH as a benzyl ether.

    • This leaves the 2-OH available for glycosylation.

Step 3: Tethering and Intramolecular Glycosylation

  • Dissolve the L-threo-hexopyranosyl donor and L-erythro-hexopyranose acceptor in anhydrous dichloromethane (DCM).

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at room temperature and stir until the formation of the mixed acetal is complete (monitored by TLC).

  • Cool the reaction mixture to -78 °C and add N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Quench the reaction, purify the crude product by silica gel chromatography to obtain the protected β-disaccharide.

Step 4: Deprotection

  • Remove the benzyl and benzylidene protecting groups by catalytic hydrogenation (e.g., H₂, Pd/C).

  • The final product is purified by appropriate chromatographic techniques.

Organoboron-Mediated Glycosylation

Principle: This method utilizes a 1,2-anhydro-L-rhamnopyranose donor, which is activated by an in-situ generated borinic or boronic ester derived from the glycosyl acceptor. The reaction is proposed to proceed through a concerted SNi-type mechanism, leading to a highly stereospecific formation of the β-glycosidic bond.[4]

Mechanism: The hydroxyl group of the acceptor reacts with an organoboron reagent to form a borinic or boronic ester. This species then coordinates to the oxygen of the 1,2-anhydro ring of the donor, activating it for nucleophilic attack by the acceptor from the β-face in a concerted fashion.

Reaction Scheme Diagram:

Organoboron_Glycosylation cluster_0 Acceptor Activation cluster_1 Glycosylation Acceptor L-erythro-Hexopyranose Acceptor (Free 2-OH) Boronic_Ester Acceptor-derived Boronic Ester Acceptor->Boronic_Ester + Organoboron Organoboron Reagent (e.g., BEt3) Organoboron->Boronic_Ester Transition_State Concerted SNi-type Transition State Boronic_Ester->Transition_State Donor 1,2-Anhydro-L-threo- hexopyranose Donor Donor->Transition_State Protected_Disaccharide Protected β-Disaccharide Transition_State->Protected_Disaccharide

Caption: Organoboron-Mediated Glycosylation Scheme.

Experimental Protocol (Adapted from literature for β-L-rhamnopyranosides):

Step 1: Synthesis of the 1,2-Anhydro-L-threo-hexopyranose Donor

  • This donor can be prepared from a suitably protected L-rhamnopyranosyl bromide or other activated donor through an intramolecular cyclization.

Step 2: Synthesis of the L-erythro-Hexopyranose Acceptor

  • Prepare the acceptor with a free 2-OH as described in the IAD method.

Step 3: Organoboron-Mediated Glycosylation

  • Dissolve the L-erythro-hexopyranose acceptor in anhydrous DCM.

  • Add the organoboron reagent (e.g., triethylborane) at room temperature.

  • Add a solution of the 1,2-anhydro-L-threo-hexopyranose donor in DCM.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Quench the reaction and purify the product by silica gel chromatography.

Step 4: Deprotection

  • Remove the protecting groups as described for the IAD method.

Conclusion and Recommendations

Both Intramolecular Aglycon Delivery and Organoboron-Mediated Glycosylation represent state-of-the-art methodologies for the stereoselective synthesis of challenging 1,2-cis-β-L-glycosidic linkages.

  • For complex, multi-step syntheses where reliability and stereochemical fidelity are paramount, the IAD approach is highly recommended. Although it requires more synthetic steps for the tethering and subsequent cleavage, its robustness has been demonstrated in the synthesis of complex oligosaccharides.

  • For a more convergent and potentially higher-yielding approach, the organoboron-mediated glycosylation is an excellent alternative. Its mild reaction conditions and high stereospecificity are significant advantages, provided that the 1,2-anhydro donor can be efficiently synthesized.

The choice of method will ultimately depend on the specific research goals, the availability of starting materials and reagents, and the overall synthetic strategy. It is recommended that both routes be considered and potentially trialed on a small scale to determine the optimal conditions for the synthesis of 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose.

References

  • Blaskovich, MA, Evindar, G, Rose, NGW, Wilkinson, S, Luo, Y, and Lajoie, GA. Stereoselective synthesis of threo and erythro beta-hydroxy and beta-disubstituted-beta-hydroxy alpha-amino acids. Journal of Organic Chemistry. 1998-05-01. Available from: [Link]

  • Lee, YJ, Ishiwata, A, Ito, Y. Stereoselective Synthesis of β-l-Rhamnopyranosides. Journal of the American Chemical Society. 2008;130(20):6330-6331. Available from: [Link]

  • Xia, TY, Li, YB, Yin, ZJ, Meng, XB, Li, SC, Li, ZJ. Synthesis of L-glucose and L-galactose derivatives from D-sugars. Chinese Chemical Letters. 2014;25(9):1263-1267. Available from: [Link]

  • Guaragna, A, D'Alonzo, D, Paolella, C, Palumbo, G. Rapid Access to 1,6-Anhydro-β-l-hexopyranose Derivatives via Domino Reaction: Synthesis of l-Allose and l-Glucose. The Journal of Organic Chemistry. 2008;73(15):5821-5827. Available from: [Link]

  • Nigudkar, SU, Demchenko, AV. Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science. 2015;6(5):2687-2704. Available from: [Link]

  • Nishi, N, Sueoka, K, Iijima, K, Sawa, R, Takahashi, D, Toshima, K. Stereospecific β-l-Rhamnopyranosylation through an SN i-Type Mechanism by Using Organoboron Reagents. Angewandte Chemie International Edition. 2018;57(42):13858-13862. Available from: [Link]

  • Ishiwata, A. Intramolecular Aglycon Delivery and Its Application to Stereoselective Synthesis of Glycans. Trends in Glycoscience and Glycotechnology. 2016;28(161):SE25-SE36. Available from: [Link]

  • Barresi, F, Hindsgaul, O. The synthesis of β-mannopyranosides by intramolecular aglycon delivery. Canadian Journal of Chemistry. 1995;73(6):855-865. Available from: [Link]

  • Takahashi, D, Toshima, K. Recent advances in stereoselective 1,2-cis-O-glycosylations. Frontiers in Chemistry. 2022;10:957781. Available from: [Link]

  • Lee, YJ, Ishiwata, A, Ito, Y. Stereoselective synthesis of beta-L-rhamnopyranosides. Journal of the American Chemical Society. 2008;130(20):6330-6331. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-O-beta-L-threo-Hexopyranosyl-L-erythro-hexopyranose

Handling novel synthetic carbohydrates like 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose requires a paradigm shift from standard chemical safety. While base carbohydrates are generally regarded as low-toxicity, hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling novel synthetic carbohydrates like 2-O-β-L-threo-Hexopyranosyl-L-erythro-hexopyranose requires a paradigm shift from standard chemical safety. While base carbohydrates are generally regarded as low-toxicity, highly specific stereoisomers featuring L-threo and L-erythro configurations are frequently utilized as high-value Active Pharmaceutical Ingredient (API) precursors. Specifically, these structural motifs are critical in the development of [1] and [2].

Because this compound is a biologically active New Chemical Entity (NCE), all handling must strictly adhere to the[3] and institutional Chemical Hygiene Plans[4].

Here is the comprehensive operational and safety guide for handling this specific disaccharide derivative.

Part 1: Hazard Profile & Causality (E-E-A-T)

To design a self-validating safety protocol, we must first understand the causality behind the hazards of synthetic glycomimetics:

  • Aerosolization & Electrostatic Charge: As a lyophilized powder, synthetic disaccharides hold strong electrostatic charges. Opening a manufacturer’s vial on an open benchtop creates a high risk of micro-particulate aerosolization. Given its potential role in ribosomal RNA binding or TLR4 modulation[1][2], inhalation of this dust could provoke localized mucosal immune responses or disrupt host microbiome flora.

  • Solvent Penetration Hazards: To achieve biological assays, this compound is typically solubilized in Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution before dilution in Phosphate-Buffered Saline (PBS)[2]. DMSO is a potent penetration enhancer. If a DMSO-solubilized drop of this compound contacts the skin, the solvent will rapidly cross the stratum corneum, carrying the bioactive sugar directly into the bloodstream.

Part 2: Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard laboratory PPE is insufficient. The following quantitative matrix outlines the mandatory protective barriers.

PPE CategorySpecificationCausality / Rationale
Hand Protection Double-gloved, powder-free Nitrile (≥5 mil thickness)Standard latex degrades in DMSO. Double nitrile provides a critical temporal barrier against incidental DMSO splashes, preventing transdermal API delivery.
Eye/Face Indirect vented chemical splash goggles (ANSI Z87.1)Prevents mucosal exposure to electrostatically charged carbohydrate dust or solvent micro-droplets during sonication.
Skin/Body Disposable Tyvek or polypropylene lab coat with knit cuffsPrevents particulate accumulation on woven clothing. Must be easily discarded if contaminated to prevent cross-contamination of other lab spaces.
Respiratory N95 or P100 Particulate RespiratorMandatory only if a Class II Biological Safety Cabinet (BSC) or powder weighing hood fails, or during a dry spill response[4].

Part 3: Operational Protocol: In-Vial Solubilization

To mitigate the risk of aerosolization and mass-loss during transfer, utilize the "No-Weigh" In-Vial Solubilization Protocol . This self-validating system ensures that the compound never leaves the primary container as a dry powder.

Phase 1: Environmental Preparation

  • Ensure the Class II BSC or dedicated powder weighing hood is fully operational and certified.

  • Don all required PPE as outlined in the matrix above.

  • Wipe down the BSC surface with 70% ethanol to discharge residual static electricity.

Phase 2: Solubilization & Aliquoting

  • Calculate: Note the exact mass provided on the manufacturer's vial. Calculate the exact volume of anhydrous DMSO required to yield a 10 mM stock solution[2].

  • Inject: Carefully remove the vial crimp inside the BSC. Using a calibrated micropipette, add the calculated volume of DMSO directly into the original vial.

  • Dissolve: Seal the vial and vortex gently for 10 seconds. If the disaccharide resists immediate solubilization, place the sealed vial in a room-temperature ultrasonic bath for 2–5 minutes until no precipitate is visible[2].

  • Dilute & Store: Dilute the 10 mM stock to your working experimental concentration (e.g., 100 µM) using sterile PBS[2]. Aliquot the working solutions into sterile, amber microcentrifuge tubes and store at 4°C (short-term) or -20°C (long-term) to prevent hydrolytic degradation.

Part 4: Spill Response and Disposal Plan

According to the [5], immediate and correct spill response is vital for novel biologically active compounds.

  • Dry Powder Spill: DO NOT SWEEP. Sweeping generates airborne dust. Gently cover the spilled powder with a damp, lint-free wipe to trap the electrostatically charged particles. Wipe inward toward the center of the spill, then decontaminate the surface with a 10% bleach solution followed by 70% ethanol.

  • Liquid Spill (DMSO Stock): Apply chemically inert absorbent pads immediately. Do not use paper towels, as DMSO can react with certain organic materials. Wash the area thoroughly with water and a strong laboratory surfactant.

  • Waste Segregation: Segregate all contaminated PPE, wipes, and empty vials into a designated, clearly labeled hazardous chemical waste container. Do not pour any carbohydrate-DMSO solutions down the drain.

Part 5: Operational Workflow Visualization

G Start 1. Pre-Operation Hazard Assessment PPE 2. Don PPE (Double Nitrile, Tyvek, Goggles) Start->PPE Hood 3. Transfer to Class II BSC / Powder Hood PPE->Hood Weigh 4. In-Vial Solubilization (DMSO / PBS) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean 5a. Spill Response (Damp Wipe / Inert Absorbent) Spill->Clean Yes Proceed 5b. Proceed to Assay & Storage (-20°C) Spill->Proceed No Dispose 6. Waste Segregation & Decontamination Clean->Dispose Proceed->Dispose

Operational workflow for handling bioactive hexopyranose derivatives and spill response.

References

  • US9072760B2 - TLR4 inhibitors for the treatment of human infectious and inflammatory disorders Source: Google Patents URL
  • Toxicity Modulation, Resistance Enzyme Evasion, and A-Site X-ray Structure of Broad-Spectrum Antibacterial Neomycin Analogs Source: ACS Chemical Biology / NAKB URL:[Link]

  • eTool: Hospitals - Laboratory - OSHA Laboratory Standard (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (NCBI Bookshelf) URL:[Link]

  • The Laboratory Standard Source: Office of Clinical and Research Safety URL:[Link]

Sources

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